molecular formula C8H9NO2 B084002 4-Aminophenyl acetate CAS No. 13871-68-6

4-Aminophenyl acetate

Cat. No.: B084002
CAS No.: 13871-68-6
M. Wt: 151.16 g/mol
InChI Key: QVJWBJWRAPJXNM-UHFFFAOYSA-N
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Description

4-Acetoxyaniline is an intermediate in the synthesis of 2,3-Dehydro Ketoconazole. 2,3-Dehydro Ketoconazole (Ketoconazole EP Impurity A) is a Ketoconazole (K186000) impurity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWBJWRAPJXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065668
Record name Phenol, 4-amino-, acetate (ester)
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13871-68-6
Record name Phenol, 4-amino-, 1-acetate
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Record name Phenol, 4-amino-, 1-acetate
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Record name Phenol, 4-amino-, 1-acetate
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Record name Phenol, 4-amino-, acetate (ester)
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Record name 4-Aminophenyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297), also known as p-acetoxyaniline or 4-acetamidophenol, is an organic compound with the chemical formula C₈H₉NO₂. It is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in drug design and formulation, where properties such as solubility and pKa can significantly influence bioavailability and efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminophenyl acetate, details on experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.17 g/mol [2]
CAS Number 13871-68-6[1]
Melting Point 201 °C (decomposes)[3][4]
Boiling Point 275.9 ± 23.0 °C at 760 mmHg[3]
Solubility Soluble in water and alcohol solvents.[3] Limited solubility in non-polar organic solvents.[5][3][5]
pKa (Predicted) 4.05 ± 0.10[3]
LogP (Predicted) 1.1941[6]
Appearance White to light yellow crystalline solid[5]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.[8]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[8]

  • Purity Check: A broad melting range often indicates the presence of impurities.[9]

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 Transfer meas2 Heat Slowly (1-2 °C/min) meas1->meas2 meas3 Observe Melting meas2->meas3 analysis1 Record Start and End Temperatures meas3->analysis1 Record Data analysis2 Determine Melting Range analysis1->analysis2

General workflow for melting point determination.
Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter in drug development for formulation and absorption studies.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.[10]

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[11]

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[11]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L). For ionizable compounds, this process is repeated at different pH values to determine the pH-solubility profile.[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic functional group like the amino group in this compound, the pKa of its conjugate acid is determined.

Methodology: NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).[14]

  • pH Titration: The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pH is measured accurately after each addition.[15]

  • NMR Spectra Acquisition: A ¹H NMR spectrum is recorded at each pH value. The chemical shifts of protons near the amino group are sensitive to its protonation state and will change as the pH is varied.[16]

  • Data Analysis: The chemical shift of a selected proton is plotted against the pH. The resulting data points typically form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[15]

Biological Relevance: Inhibition of the Shikimate Pathway

This compound hydrochloride has been identified as an inhibitor of the shikimate pathway.[17] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals. This makes it an attractive target for the development of antimicrobial agents and herbicides.

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate (B93156) and erythrose 4-phosphate and culminating in the formation of chorismate, the precursor to the aromatic amino acids. While the exact mechanism of inhibition by this compound is not fully elucidated in the provided search results, inhibitors of this pathway often target one of the key enzymes.

shikimate_pathway cluster_pathway Shikimate Pathway cluster_products Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Inhibitor This compound (Inhibitor) Inhibitor->DAHP Inhibits Pathway

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Aminophenyl Acetate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses the purported mechanisms of action of 4-aminophenyl acetate (B1210297). It is important to note that detailed, peer-reviewed primary scientific literature specifically elucidating the biological mechanisms of 4-aminophenyl acetate is scarce. Much of the available information originates from commercial suppliers and has not been independently verified in published experimental studies. Therefore, this document summarizes the claimed activities and provides a theoretical framework based on related compounds and general biological principles.

Introduction

This compound, also known as 4-acetoxy aniline, is a chemical compound with a molecular formula of C₈H₉NO₂. While its primary applications have been in chemical synthesis, some commercial sources have attributed potential anti-cancer and anti-inflammatory properties to its hydrochloride salt. This guide aims to provide a comprehensive overview of the currently available, albeit limited, information regarding its mechanism of action for an audience of researchers, scientists, and drug development professionals.

Core-Mechanism of Action: Purported Activities

Commercial suppliers have claimed that this compound HCl exhibits anti-cancer and anti-inflammatory effects through two primary mechanisms: inhibition of the shikimate pathway and reduction of pro-inflammatory cytokines.[1]

1. Inhibition of the Shikimate Pathway

This compound HCl is purported to be an inhibitor of the shikimate pathway.[1] This pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2] Since this pathway is absent in mammals, it is a compelling target for the development of antimicrobial agents and herbicides.

The claimed inhibition of this pathway by this compound would theoretically disrupt essential metabolic processes in susceptible organisms. However, the direct relevance of inhibiting the shikimate pathway to anti-cancer and anti-inflammatory effects in mammalian systems is not clearly established in the scientific literature.

Signaling Pathway: The Shikimate Pathway

Below is a generalized diagram of the shikimate pathway, which this compound is claimed to inhibit. The precise point of inhibition by this compound is not specified in the available literature.

shikimate_pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Caption: A simplified overview of the Shikimate Pathway.

2. Anti-inflammatory Activity via Cytokine Inhibition

This compound is also suggested to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines are key mediators of the inflammatory response and are implicated in a wide range of inflammatory diseases.

The precise mechanism by which this compound might inhibit IL-6 and TNF-α production is not detailed in the available information. Potential mechanisms could involve the modulation of key signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.

Logical Relationship: Proposed Anti-inflammatory Mechanism

The following diagram illustrates the proposed, though unverified, mechanism of anti-inflammatory action.

anti_inflammatory_mechanism compound This compound signaling_pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK) compound->signaling_pathways Inhibition (?) inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) immune_cells Immune Cells (e.g., Macrophages) inflammatory_stimulus->immune_cells immune_cells->signaling_pathways cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) signaling_pathways->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Proposed anti-inflammatory action of this compound.

Quantitative Data

A thorough search of publicly available scientific literature did not yield any quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activities of this compound. The following table is provided as a template for such data, should it become available through future research.

Biological Target/Assay Parameter Value Cell Line/System Reference
Shikimate Pathway EnzymeIC₅₀Data not availableN/AN/A
Cancer Cell Line (e.g., MCF-7)GI₅₀Data not availableN/AN/A
LPS-stimulated MacrophagesIC₅₀ (IL-6 inhibition)Data not availableN/AN/A
LPS-stimulated MacrophagesIC₅₀ (TNF-α inhibition)Data not availableN/AN/A

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not available in the peer-reviewed literature. However, standard methodologies can be employed to validate the purported activities.

1. In Vitro Anti-cancer Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

mtt_assay_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC₅₀ H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Anti-inflammatory Activity Assay (Cytokine Measurement in LPS-stimulated Macrophages)

This protocol outlines a general method for measuring the effect of a compound on the production of pro-inflammatory cytokines.

Workflow:

cytokine_assay_workflow A Plate macrophage-like cells (e.g., RAW 264.7) B Pre-treat cells with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 12-24 hours C->D E Collect cell culture supernatant D->E F Measure cytokine levels (IL-6, TNF-α) by ELISA E->F G Analyze data and determine IC₅₀ F->G

Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

  • Cell Seeding: Plate macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plate for 12-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of cytokine inhibition for each concentration of this compound and calculate the IC₅₀ value.

Conclusion and Future Directions

The available information on the mechanism of action of this compound in biological systems is currently limited and originates primarily from non-peer-reviewed sources. The claims of its activity as a shikimate pathway inhibitor and an anti-inflammatory agent through cytokine suppression require rigorous experimental validation.

Future research should focus on:

  • Primary Screening: Conducting in vitro assays to confirm the purported anti-cancer and anti-inflammatory activities and to determine quantitative parameters such as IC₅₀ values.

  • Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be performed to identify the specific molecular targets and signaling pathways involved. For example, direct enzyme inhibition assays would be necessary to validate the claim of shikimate pathway inhibition.

  • In Vivo Studies: Should in vitro studies yield promising results, in vivo experiments in appropriate animal models would be the next logical step to assess efficacy and safety.

For researchers and drug development professionals, this compound remains a compound with unverified biological activities. The structural motif of aminophenols and their derivatives has shown promise in various therapeutic areas, suggesting that further investigation into this compound and related compounds may be warranted. However, any such investigation should begin with fundamental studies to validate the initial claims.

References

An In-depth Technical Guide to 4-Aminophenyl acetate: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminophenyl acetate (B1210297), a versatile organic compound with significant applications in the pharmaceutical and chemical industries. The document details its discovery and historical synthetic evolution, from early methods to modern industrial processes. Key physicochemical properties and biological activities, including its roles as an anticancer and anti-inflammatory agent, are presented with available quantitative data. Detailed experimental protocols for pivotal synthesis methods are provided to enable practical application in a research setting. Furthermore, this guide elucidates the compound's mechanism of action, particularly its inhibition of the shikimate pathway, and presents this information through structured data and pathway diagrams.

Introduction

4-Aminophenyl acetate, also known as p-acetoxyaniline, is an aromatic compound featuring both an amine and an acetate ester functional group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and fine chemicals. Its biological activities have garnered interest in the field of drug discovery, particularly for its potential as an anticancer and anti-inflammatory agent. This guide aims to be a core resource for professionals working with or interested in the applications of this compound.

Discovery and History

The precise first synthesis and discoverer of this compound are not definitively documented in readily available literature. However, early academic exploration of this and related compounds can be traced back to the early 20th century. One of the earliest documented synthetic methods was described by L. Galatis in 1926 in the Berichte der deutschen chemischen Gesellschaft. This was followed by further work, including a notable synthesis by Hazlet and Dornfeld in 1944 , published in the Journal of the American Chemical Society. These early methods laid the groundwork for the development of more efficient and scalable synthetic routes in subsequent decades.

Historically, the synthesis of this compound has been approached through two primary strategies: the reduction of a nitro precursor and the acetylation of an amino phenol. The evolution of these methods reflects the advancements in synthetic organic chemistry, moving from harsh reagents and low yields to more efficient and selective catalytic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Solid
Melting Point 74 °C[2]
SMILES CC(=O)OC1=CC=C(C=C1)N[1]
CAS Number 13871-68-6[3]

Synthesis of this compound: Experimental Protocols

This section provides detailed experimental protocols for both a historical and a modern method of synthesizing this compound.

Historical Synthesis: Reduction of 4-Nitrophenyl acetate (Adapted from Hazlet & Dornfeld, 1944)

This method utilizes the reduction of the nitro group of 4-nitrophenyl acetate to an amine.

Experimental Protocol:

  • Preparation of Activated Iron: In a suitable reaction vessel, activate iron powder by washing with dilute hydrochloric acid, followed by water and ethanol (B145695), and then dry under vacuum.

  • Reaction Setup: Suspend the activated iron powder in a solution of 4-nitrophenyl acetate in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Heat the mixture to reflux. The reduction is typically carried out in the presence of a small amount of acid to facilitate the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), filter the hot solution to remove the iron sludge.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modern Synthesis: Catalytic Hydrogenation of 4-Nitrophenyl acetate

This contemporary method offers higher yields and milder reaction conditions compared to historical approaches. The following protocol is based on principles described in modern patent literature[4].

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-nitrophenyl acetate (1.0 eq) in a suitable solvent, such as ethyl acetate or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Experimental Workflow for Modern Synthesis:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 4-Nitrophenyl acetate in solvent catalyst Add Pd/C catalyst start->catalyst hydrogenate Pressurize with H₂ and stir catalyst->hydrogenate monitor Monitor reaction progress (TLC/HPLC) hydrogenate->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by recrystallization or chromatography concentrate->purify product Pure this compound purify->product Shikimate_Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate PEP1->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP PEP2 Phosphoenolpyruvate PEP2->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Inhibitor 4-Aminophenyl acetate Inhibitor->EPSP Inhibition

References

A Comprehensive Literature Review of 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl acetate (B1210297), also known as 4-acetoxyaniline, is a versatile organic compound with significant applications in chemical synthesis and potential pharmacological activities. This technical guide provides an in-depth literature review encompassing its chemical and physical properties, detailed synthesis protocols, spectral analysis, and a summary of its known biological activities and applications. Particular attention is given to its role as a synthetic intermediate and the biological properties of its derivatives, including its hydrochloride salt's anticancer and anti-inflammatory effects. This review consolidates key data into structured tables and visual diagrams to facilitate understanding and further research in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

4-Aminophenyl acetate is a solid organic compound with the molecular formula C₈H₉NO₂.[1] It is recognized by several synonyms, including 4-acetoxyaniline and p-aminophenyl acetate.[1][2] The compound's key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
IUPAC Name (4-aminophenyl) acetate[1]
Synonyms 4-Acetoxyaniline, p-Aminophenyl acetate[1][2]
CAS Number 13871-68-6[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Solid[No specific citation]
Melting Point 140-142 °C (for 4-acetoxyacetanilide)[3]
SMILES CC(=O)OC1=CC=C(C=C1)N[1]
InChI InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3[1]
InChIKey QVJWBJWRAPJXNM-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the acetylation of 4-aminophenol (B1666318) or the reduction of 4-nitrophenyl acetate.

Synthesis via Acetylation of 4-Aminophenol

A common laboratory-scale synthesis involves the acetylation of 4-aminophenol using acetic anhydride (B1165640).[3]

Experimental Protocol:

  • A 500 mL, 3-neck flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a thermocouple is charged with acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol).[3]

  • Acetic anhydride (30.2 g, 0.30 mol) is added in a single portion, and the resulting brown solution is heated to 100-110 °C.[3]

  • The reaction mixture is maintained at this temperature for 16 hours.[3]

  • After heating, the mixture is allowed to cool slowly to room temperature with continuous stirring under an argon atmosphere.[3]

  • Precipitation of the product typically begins as the mixture cools to approximately 20 °C.[3]

  • The mixture is then cooled to around 0 °C using an ice-salt bath and kept at this temperature for 6 hours to ensure complete precipitation.[3]

  • The resulting solid is collected by filtration and dried under vacuum to yield 4-acetoxyacetanilide.[3] The product can be further purified by recrystallization.

G cluster_synthesis Synthesis of this compound via Acetylation aminophenol 4-Aminophenol reaction_mixture Reaction Mixture in Acetic Acid aminophenol->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture heating Heat (100-110°C, 16h) reaction_mixture->heating Acetylation cooling Cooling & Precipitation heating->cooling filtration Filtration & Drying cooling->filtration product This compound filtration->product

Synthesis Workflow of this compound.
Synthesis via Reduction of 4-Nitrophenyl Acetate

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 4-nitrophenyl acetate.[4]

Experimental Protocol:

  • A solution of p-nitrophenyl acetate is prepared in a suitable solvent mixture, such as dioxane and isopropanol.[4]

  • A hydrogenation catalyst, for instance, a supported palladium catalyst (e.g., 5% Pd on activated carbon), is added to the solution.[4]

  • The reaction is carried out under a hydrogen gas pressure of at least 4 MPa at a temperature ranging from 0 to 60 °C with stirring.[4]

  • The hydrogen pressure is kept constant by the continuous addition of H₂.[4]

  • Upon completion of the reaction (monitored by the consumption of the starting material), the catalyst is removed by filtration.[4]

  • The organic solvent is then removed from the filtrate by concentration in vacuo at room temperature to yield crude this compound.[4]

  • The crude product can be further purified by recrystallization from a solvent system like toluene/petroleum ether to obtain high-purity crystals.[4]

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

NMR Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[1] Key resonances would include those for the carbonyl carbon of the acetate group (around 170 ppm), the aromatic carbons (in the 115-150 ppm range), and the methyl carbon of the acetate group (around 21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1735-1750 cm⁻¹), and C-O stretching (around 1240 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry

The mass spectrum (electron ionization) of this compound would show a molecular ion peak (M⁺) at m/z 151, corresponding to its molecular weight.[5] Fragmentation patterns would likely involve the loss of the acetyl group or other characteristic cleavages.

Biological Activities and Applications

While research on the biological activities of this compound itself is limited, its hydrochloride salt and the related compound 4-aminophenylacetic acid have shown notable pharmacological potential.

Anticancer and Anti-inflammatory Activity

This compound hydrochloride has demonstrated anticancer activity by inhibiting the growth of various cancer cell types both in vitro and in vivo.[6] It is also an inhibitor of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids and pro-inflammatory cytokines such as IL-6 and TNF-α.[6] This inhibition of cytokine production points to its potential as an anti-inflammatory agent.[6] The pharmacokinetic properties of the hydrochloride salt are dose-dependent, with low bioavailability and high clearance rates.[6]

G cluster_pathway Proposed Mechanism of Action of this compound HCl compound This compound HCl shikimate Shikimate Pathway compound->shikimate Inhibits aromatic_aa Aromatic Amino Acid Synthesis (Phenylalanine, Tyrosine) shikimate->aromatic_aa proinflammatory_cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) shikimate->proinflammatory_cytokines anticancer Anticancer Activity aromatic_aa->anticancer Leads to antiinflammatory Anti-inflammatory Activity proinflammatory_cytokines->antiinflammatory Leads to

Inhibition of the Shikimate Pathway.
Synthetic Intermediate

This compound is a valuable starting material for the synthesis of a variety of chemical compounds due to its functional groups. [No specific citation] It serves as a precursor for fine chemicals, crop protection agents, and pharmaceuticals. [No specific citation] For instance, the amino group can be diazotized to form a diazonium salt, which can then be used in reactions like the Heck reaction. [No specific citation]

The related compound, 4-aminophenylacetic acid (4-APAA), is a precursor for the synthesis of 4-acetylaminophenylacetic acid, which is used in the treatment of rheumatoid arthritis.[7] Derivatives of 4-APAA have also shown antimicrobial activity.[7]

Safety and Toxicity

This compound and its derivatives should be handled with care in a laboratory setting. The available safety data sheets (SDS) for related compounds indicate potential hazards. For instance, 4-aminophenol is known to be toxic and can cause skin and eye irritation.[8][9] It may also induce methemoglobinemia.[10] Reproductive and developmental toxicity has been observed in rats at high doses of 4-aminophenol.[9]

Hazard Statements for Related Compounds:

  • Fatal if swallowed, in contact with skin or if inhaled. [11][12]

  • May cause damage to organs through prolonged or repeated exposure. [11][12]

  • Very toxic to aquatic life. [12]

  • Harmful to aquatic life with long-lasting effects. [11]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound and its derivatives. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically important molecule with emerging biological significance, particularly through its hydrochloride salt. Its straightforward synthesis and versatile chemical nature make it a valuable building block in organic and medicinal chemistry. The anticancer and anti-inflammatory properties attributed to the inhibition of the shikimate pathway by its hydrochloride salt warrant further investigation to explore its full therapeutic potential. While more detailed studies on the specific biological activities and toxicological profile of the free base are needed, the existing literature provides a solid foundation for future research and development efforts involving this compound. This comprehensive review serves as a valuable resource for professionals in drug discovery and chemical synthesis, providing a consolidated source of key technical information.

References

The Diverse Biological Landscape of 4-Aminophenyl Acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminophenyl acetate (B1210297) scaffold has emerged as a versatile backbone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention for their potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibiting properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-aminophenyl acetate derivatives, presenting key data and experimental insights for researchers in the field.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular pathways necessary for tumor progression.

One key derivative, this compound HCl, has been shown to possess anticancer activity by inhibiting the growth of a wide range of tumor types in both in vitro and in vivo models[1]. Its mechanism of action is linked to the inhibition of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids essential for cell growth[1]. Furthermore, this compound has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα, which can contribute to the tumor microenvironment[1].

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, synthesized from a this compound precursor, has shown potent antiproliferative activity against human cancer cell lines, including HepG2 and HCT116, with some analogs exhibiting broad-spectrum efficacy at low micromolar concentrations[2].

Quantitative Data on Anticancer Activity
DerivativeCell LineActivity MetricValueReference
4-(4-formamidophenylamino)-N-methylpicolinamide analog 5qHepG2, HCT116IC50Low µM[2]
Aminobenzoxazole derivative 1-KDR Inhibition IC506.855 µM[3]
Aminobenzoxazole derivative 16MCF-7IC506.98 µM[3]
Aminobenzoxazole derivative 17A549Inhibition Rate85.81%[3]
Aminobenzoxazole derivative 17MCF-7IC5011.18 µM[3]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

This compound derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.

DNA Methyltransferase (DNMT) Inhibition

Analogues of SGI-1027, which are 4-amino-N-(4-aminophenyl)benzamide derivatives, have been designed and synthesized as potent inhibitors of DNA methylation[4]. Several of these compounds exhibited activities comparable to the parent compound, showing more potency against human DNMT3A than DNMT1[4]. This inhibition of DNA methylation can lead to the re-expression of tumor suppressor genes, highlighting their potential as epigenetic drugs. One of the most potent compounds, derivative 31, had an EC50 value of 0.9 µM for hDNMT3A inhibition[4].

Dipeptidyl Peptidase IV (DPP-4) Inhibition

In the realm of metabolic diseases, 4-aminophenylalanine derivatives have been designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism[5][6]. The phenylalanine series of these derivatives yielded compounds with high potency (IC50 = 28 nM), although they exhibited limited oral bioavailability[5][6].

Catechol-O-Methyltransferase (COMT) Inhibition

New derivatives of 4-aminophenazone have been synthesized and analyzed as selective inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters[7][8]. Molecular docking studies have shown that these compounds can act as inhibitors of the COMT enzyme[7][8].

Quantitative Data on Enzyme Inhibition
Derivative ClassTarget EnzymeKey CompoundActivity MetricValueReference
4-Amino-N-(4-aminophenyl)benzamide analoguesDNMT3A31EC500.9 µM[4]
4-Aminophenylalanine derivativesDPP-410IC5028 nM[5][6]
Thiazole derivativesEcFabH9a-cIC50< 10 µM[9]

Antimicrobial and Antidiabetic Activities

Beyond cancer and specific enzyme inhibition, derivatives of 4-aminophenol (B1666318), a closely related structure, have demonstrated broad-spectrum antimicrobial and antidiabetic properties. Schiff base derivatives of 4-aminophenol have shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae[10]. These compounds also exhibited significant inhibition of α-amylase (up to 93.2%) and α-glucosidase (up to 73.7%), suggesting their potential in managing diabetes[10].

Experimental Protocols

General Synthesis of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

A common synthetic route involves the reaction of a key intermediate with various substituted benzoyl chlorides or aromatic isocyanates[2].

Synthesis of Key Intermediate (4a):

  • React the starting picolinamide (B142947) with N-(4-aminophenyl)acetamide at 160 °C.

  • Treat the resulting product with ethanol (B145695) and concentrated HCl under reflux for 4 hours to yield the amine intermediate 4a[2].

Synthesis of Final Derivatives (5j–v):

  • Perform an acylation reaction of the key intermediate (4a or 4b) with a series of substituted benzoyl chloride compounds in the presence of K2CO3 in THF at room temperature[2].

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds can be evaluated against human cancer cell lines (e.g., HepG2, HCT116) using standard assays such as the MTT or SRB assay. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are then determined.

DNMT Inhibition Assay

The ability of compounds to inhibit the catalytic activity of human DNMT3A can be assessed using various commercially available kits or established protocols. These assays typically measure the transfer of a methyl group from a donor to a DNA substrate.

Signaling Pathways and Logical Relationships

The biological activities of this compound derivatives can be visualized through their interaction with specific cellular pathways.

Shikimate_Pathway_Inhibition Chorismate Chorismate Shikimate Pathway Shikimate Pathway Chorismate->Shikimate Pathway Aromatic Amino acids Aromatic Amino acids Shikimate Pathway->Aromatic Amino acids Aromatic Amino Acids Aromatic Amino Acids Protein Synthesis Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound HCl This compound HCl This compound HCl->Shikimate Pathway Inhibits Aromatic Amino acids->Protein Synthesis

Caption: Inhibition of the Shikimate Pathway by this compound HCl.

DNMT_Inhibition_Pathway 4-Amino-N-(4-aminophenyl)benzamide derivative 4-Amino-N-(4-aminophenyl)benzamide derivative DNMT3A DNMT3A 4-Amino-N-(4-aminophenyl)benzamide derivative->DNMT3A Inhibits DNA Methylation DNA Methylation DNMT3A->DNA Methylation Tumor Suppressor Gene Silencing Tumor Suppressor Gene Silencing DNA Methylation->Tumor Suppressor Gene Silencing Cancer Progression Cancer Progression Tumor Suppressor Gene Silencing->Cancer Progression

Caption: Mechanism of Anticancer Activity via DNMT3A Inhibition.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of Derivatives Starting Picolinamide Starting Picolinamide Intermediate_Formation Intermediate Formation (160°C) Starting Picolinamide->Intermediate_Formation N-(4-aminophenyl)acetamide N-(4-aminophenyl)acetamide N-(4-aminophenyl)acetamide->Intermediate_Formation Intermediate_4a Key Intermediate (4a) Intermediate_Formation->Intermediate_4a Acylation Acylation (K2CO3, THF) Intermediate_4a->Acylation Substituted Benzoyl Chlorides Substituted Benzoyl Chlorides Substituted Benzoyl Chlorides->Acylation Final Derivatives 4-(4-formamidophenylamino)-N- methylpicolinamide Derivatives Acylation->Final Derivatives

References

4-Aminophenyl acetate structural formula and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Aminophenyl acetate (B1210297), a versatile chemical compound with applications in organic synthesis and potential pharmacological activity. The document details its chemical structure, molecular weight, a detailed synthesis protocol, and its known biological interactions, particularly its role as an inhibitor of the shikimate pathway.

Core Compound Properties

4-Aminophenyl acetate, also known by synonyms such as 4-acetoxyaniline and p-aminophenyl acetate, is an aromatic amine ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.17 g/mol
IUPAC Name (4-aminophenyl) acetate
SMILES CC(=O)Oc1ccc(N)cc1
CAS Number 13871-68-6

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the catalytic hydrogenation of p-nitrophenyl acetate. This method provides a high yield and purity of the final product.

Materials:

  • p-Nitrophenyl acetate

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Solvent (e.g., Ethyl acetate)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., Parr hydrogenator or a flask suitable for hydrogenation)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve p-nitrophenyl acetate in a solvent such as ethyl acetate.

  • Carefully add a catalytic amount of 5% palladium on carbon to the solution.

  • Seal the reaction vessel and purge it with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the vessel, maintaining a pressure of at least 4 MPa.[1]

  • Stir the reaction mixture vigorously at room temperature (approximately 20-25°C) for a period of 4 hours, ensuring the hydrogen pressure is kept constant.[1]

  • Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the resulting organic solution in vacuo using a rotary evaporator to yield the final product, this compound, as a crystalline solid.[1]

Biological Activity: Inhibition of the Shikimate Pathway

This compound has been identified as an inhibitor of the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and parasites, but absent in animals. This makes the pathway an attractive target for the development of herbicides and antimicrobial agents. The key enzyme in this pathway inhibited by many compounds is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.

The diagram below illustrates the core steps of the shikimate pathway and highlights the inhibitory action of this compound.

Shikimate_Pathway PEP1 Phosphoenolpyruvate (PEP) DAHP DAHP PEP1->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P Enzyme EPSP synthase S3P->Enzyme PEP2 Phosphoenolpyruvate (PEP) PEP2->Enzyme EPSP EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Inhibitor 4-Aminophenyl acetate Inhibitor->Enzyme Enzyme->EPSP

Inhibition of the Shikimate Pathway by this compound.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its potential biological activities. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Furthermore, its inhibitory effect on the shikimate pathway opens avenues for further research in drug development, particularly in the creation of novel antimicrobial and herbicidal agents. This guide serves as a foundational resource for professionals engaged in these fields of study.

References

Navigating the Chemical Landscape of 4-Aminophenyl Acetate: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility and stability of 4-Aminophenyl acetate (B1210297), a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, providing available data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows to facilitate its effective use and handling.

Introduction

4-Aminophenyl acetate, also known as p-acetoxy aniline, is a versatile chemical compound with significant applications in organic synthesis. Its utility as a precursor in the manufacturing of pharmaceuticals and other fine chemicals necessitates a thorough understanding of its physicochemical properties. This guide focuses on two critical parameters: solubility in various solvent systems and stability under different environmental conditions. While quantitative data for this compound is not extensively available in publicly accessible literature, this guide compiles the existing qualitative information and provides adaptable methodologies for its experimental determination.

Solubility Profile

The solubility of this compound is a crucial factor for its application in synthesis, formulation, and purification processes. The available data indicates a varied solubility profile depending on the nature of the solvent.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesSolubility Description
Polar Protic Water, Ethanol (B145695), MethanolGenerally described as having limited solubility in water, but soluble in alcohols like ethanol and methanol.[1] Quantitative data is not readily available.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Expected to be soluble based on its polarity, though specific data is not cited in the reviewed literature.
Solvent Mixtures Isopropanol/TetrahydrofuranSoluble in a mixture of these solvents, which has been utilized in hydrogenation reactions.

Note: The lack of specific quantitative solubility data (e.g., in g/L or mg/mL) in the reviewed literature is a significant data gap. Experimental determination is highly recommended for specific applications.

Stability Characteristics

The stability of this compound is influenced by factors such as pH, temperature, and oxidative conditions. Understanding its degradation pathways is essential for ensuring product purity and shelf-life.

pH-Dependent Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Studies on analogous compounds suggest that it is more stable at a neutral pH (around 7.4) and undergoes accelerated hydrolysis under acidic conditions.[2] The primary hydrolysis product is 4-aminophenol (B1666318) and acetic acid.

Oxidation

This compound and its hydrolysis product, 4-aminophenol, are susceptible to oxidation. It has been noted that this compound can be oxidized at an electrochemical potential above 0.4 V.[3][4] The oxidation of 4-aminophenol can proceed through intermediates like p-iminoquinone to form benzoquinone.[4] This degradation pathway can lead to the formation of colored impurities.

Table 2: Summary of Stability Data for this compound

ConditionObservationDegradation Products
Acidic pH Increased rate of hydrolysis.[2]4-Aminophenol, Acetic Acid
Neutral pH (7.4) Exhibits greater stability compared to acidic conditions.[2]-
Basic pH Data not available, but hydrolysis is generally base-catalyzed for esters.4-Aminophenol, Acetate
Oxidative Stress Can be oxidized at potentials above 0.4 V.[3][4] Spontaneous oxidation has also been reported.[5]Oxidized derivatives

Note: Quantitative stability data, such as hydrolysis rate constants and shelf-life under various storage conditions, are not well-documented in the available literature.

Experimental Protocols

Given the limited quantitative data, the following sections provide detailed, adaptable experimental protocols for determining the solubility and stability of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vial to stand to let undissolved solids settle.

  • Centrifuge the vial to further separate the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Determination of Aqueous Stability (Hydrolysis Kinetics)

This protocol, adapted from studies on similar compounds, can be used to evaluate the hydrolysis rate of this compound at different pH values.[2]

Materials:

  • This compound

  • Phosphate (B84403) buffer solutions of various pH (e.g., 5.0, 6.5, 7.4)

  • UV-Vis Spectrophotometer or HPLC system

  • Constant temperature water bath or incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) to ensure complete dissolution.

  • In separate temperature-controlled reaction vessels (e.g., cuvettes or vials), add the phosphate buffer of a specific pH.

  • Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the buffer to achieve the desired final concentration.

  • Immediately measure the initial concentration (at time t=0) using a UV-Vis spectrophotometer at a predetermined wavelength or by taking an aliquot for HPLC analysis.

  • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • At regular time intervals, measure the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time.

  • The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

  • Calculate the half-life (t½) of the hydrolysis reaction using the equation: t½ = 0.693 / k.

Visualizing Pathways and Workflows

Probable Degradation Pathway of this compound

The primary degradation of this compound in aqueous environments is expected to proceed via hydrolysis of the ester bond, followed by oxidation of the resulting 4-aminophenol.

This compound This compound 4-Aminophenol 4-Aminophenol This compound->4-Aminophenol Hydrolysis (+H2O) p-Iminoquinone p-Iminoquinone 4-Aminophenol->p-Iminoquinone Oxidation Benzoquinone Benzoquinone p-Iminoquinone->Benzoquinone Hydrolysis Degradation Products Degradation Products Benzoquinone->Degradation Products Further Oxidation

Caption: Probable degradation pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare solutions of this compound in buffers of varying pH inc Incubate samples at controlled temperatures prep->inc aliquot Withdraw aliquots at specific time points inc->aliquot hplc Analyze concentration by HPLC aliquot->hplc plot Plot ln(Concentration) vs. Time hplc->plot calc Calculate rate constant (k) and half-life (t½) plot->calc

Caption: Experimental workflow for stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. While qualitative data suggests its solubility in organic solvents and pH-dependent stability, there is a clear need for comprehensive quantitative studies to establish precise solubility values and degradation kinetics. The detailed experimental protocols provided herein offer a starting point for researchers to generate this critical data, enabling the safer and more efficient use of this important chemical intermediate in research and development.

References

Spectroscopic Analysis of 4-Aminophenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminophenyl acetate (B1210297), also known as 4-acetoxyaniline, is an organic compound with the chemical formula C₈H₉NO₂.[1] As an ester of paracetamol (acetaminophen), it serves as a key intermediate and building block in the synthesis of various pharmaceuticals and fine chemicals. The structural elucidation and purity assessment of 4-Aminophenyl acetate are critical in research and drug development, relying heavily on a combination of spectroscopic techniques. This guide provides an in-depth overview of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the characteristic spectral data for this compound. Note that while direct experimental spectra can be proprietary, the data presented here are based on established principles of spectroscopy and analysis of similar compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted, 500 MHz, DMSO-d₆) ¹³C NMR Data (Predicted, 125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~8.90 (s, 1H)-NH₂
~7.35 (d, J ≈ 8.5 Hz, 2H)Ar-H (ortho to -NH₂)
~6.90 (d, J ≈ 8.5 Hz, 2H)Ar-H (ortho to -OAc)
~2.20 (s, 3H)-C(O)CH₃

Abbreviations: s = singlet, d = doublet, J = coupling constant, Ar = Aromatic, Ac = Acetyl

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.[2]

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)Medium-Strong
3080 - 3010C-H Aromatic StretchAromatic RingMedium
1750 - 1735C=O Carbonyl StretchEsterStrong
1600 - 1450C=C Aromatic StretchAromatic RingMedium-Strong
1370C-H BendMethyl (-CH₃)Medium
1250 - 1180C-O Stretch (Aryl Ester)EsterStrong
850 - 800C-H Out-of-Plane Bend1,4-Disubstituted (para) AromaticStrong
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3][4]

m/z (mass-to-charge ratio) Proposed Fragment Identity Notes
151[C₈H₉NO₂]⁺•Molecular Ion (M⁺•)
109[HOC₆H₄NH₂]⁺•Loss of ketene (B1206846) (CH₂=C=O, 42 Da) from M⁺•
80[C₆H₆N]⁺Loss of -CHO from the m/z 109 fragment
43[CH₃CO]⁺Acetyl cation

Spectroscopic Analysis Workflow

The characterization of a chemical compound like this compound follows a logical workflow, integrating various spectroscopic techniques for comprehensive structural elucidation.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Interpretation & Elucidation Prep Pure Solid Sample (this compound) NMR_Acq NMR Spectrometer Prep->NMR_Acq Dissolve in Deuterated Solvent IR_Acq FTIR Spectrometer Prep->IR_Acq Prepare KBr Pellet or use ATR MS_Acq Mass Spectrometer Prep->MS_Acq Vaporize and Ionize (e.g., EI) NMR_Proc Fourier Transform, Phase/Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Picking IR_Acq->IR_Proc MS_Proc Peak Detection, Library Search MS_Acq->MS_Proc Interpretation Spectral Interpretation: - Chemical Shifts (NMR) - Frequencies (IR) - m/z Ratios (MS) NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Elucidation Final Structure Confirmation Interpretation->Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, then allowing it to dry completely.

    • Place a small amount (a few milligrams) of the powdered this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup and Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

    • Lower the ATR press arm to apply firm and consistent pressure on the solid sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Use the software's peak-picking function to identify the wavenumbers of major absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

    • Ensure the sample is free of non-volatile impurities or salts.

  • Instrument Setup and Acquisition:

    • If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The GC will separate the sample from the solvent and any volatile impurities before it enters the mass spectrometer.

    • For direct infusion, the sample solution is introduced directly into the ion source.

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.

  • Data Processing:

    • The data system plots the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

    • Analyze the major fragment ions to deduce the structure of the molecule. The difference in mass between the molecular ion and a fragment ion represents the loss of a neutral piece.[4]

References

Quantum Chemical Calculations for 4-Aminophenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297), also known as 4-acetoxyaniline or p-aminophenyl acetate, is an organic compound with applications in pharmaceuticals and as an intermediate in chemical synthesis.[1] Its molecular structure, featuring an aniline (B41778) core and an acetate group, gives rise to interesting electronic and spectroscopic properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological activity. This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the detailed characterization of 4-Aminophenyl acetate.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to investigate the geometric, vibrational, and electronic properties of molecules.[2] These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the analysis of intramolecular interactions through Natural Bond Orbital (NBO) analysis.

This technical guide outlines the standard computational methodologies, presents key data in a structured format, and provides the necessary visualizations to understand the workflow and interrelationships of these quantum chemical studies.

Core Concepts in Quantum Chemical Calculations

A typical computational study of a molecule like this compound involves several key steps, starting from the initial structure input to the detailed analysis of its quantum mechanical properties.

G cluster_0 Computational Workflow Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Initial Guess Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry Property Calculations Property Calculations Frequency Calculation->Property Calculations Verified Minimum Data Analysis Data Analysis Property Calculations->Data Analysis Raw Data Results Results Data Analysis->Results Interpreted Data G cluster_1 Interrelation of Molecular Properties OptGeom Optimized Geometry VibFreq Vibrational Frequencies (IR, Raman) OptGeom->VibFreq ElecProp Electronic Properties (HOMO, LUMO, MEP) OptGeom->ElecProp NBO NBO Analysis (Charge Transfer, Stability) OptGeom->NBO Reactivity Chemical Reactivity ElecProp->Reactivity NBO->Reactivity

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297) is a chemical intermediate with applications in the synthesis of various fine chemicals, crop protection agents, and pharmaceuticals. Its structure, featuring both an amine and an ester functional group, makes it a versatile building block in organic synthesis. This document provides a detailed experimental protocol for the laboratory-scale synthesis of 4-aminophenyl acetate via the catalytic hydrogenation of 4-nitrophenyl acetate. This method is notable for its high yield and efficiency.

The synthesis involves the reduction of the nitro group of 4-nitrophenyl acetate to an amine group using hydrogen gas in the presence of a catalyst. Raney nickel is a commonly employed catalyst for this transformation due to its high activity and selectivity. The reaction is typically carried out in a solvent system at room temperature under a pressurized hydrogen atmosphere.

Reaction Principle

The core of this synthetic protocol is the selective reduction of a nitro group to an amine in the presence of an ester functionality. The reaction proceeds as follows:

4-Nitrophenyl acetate + 3H₂ --(Raney Ni)--> this compound + 2H₂O

This transformation is a classic example of catalytic hydrogenation, a fundamental reaction in organic chemistry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Nitrophenyl acetate8.0 g
Raney Nickel (catalyst)1.6 g
Hydrogen Gas10 MPa (pressure)
Solvents
Isopropanol (B130326)60 ml
Dioxane30 ml
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4 hours
Product
Product NameThis compound
AppearanceSand-colored crystals
Yield98%
Purity95%

Experimental Protocol

This protocol details the synthesis of this compound by the catalytic hydrogenation of 4-nitrophenyl acetate[1].

Materials:

  • 4-Nitrophenyl acetate (8.0 g)

  • Raney nickel (medium activity, 1.6 g)

  • Isopropanol (60 ml)

  • Dioxane (30 ml)

  • Hydrogen gas

  • Autoclave (250 ml volume)

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 ml autoclave, dissolve 8.0 g of 4-nitrophenyl acetate in a solvent mixture of 60 ml of isopropanol and 30 ml of dioxane.

  • Catalyst Addition: Carefully add 1.6 g of medium activity Raney nickel to the solution.

  • Hydrogenation: Seal the autoclave and inject hydrogen gas until a pressure of 10 MPa is reached.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Maintain the hydrogen pressure at 10 MPa throughout the reaction by adding more hydrogen as it is consumed.

  • Catalyst Removal: After 4 hours, carefully vent the excess hydrogen from the autoclave. Remove the Raney nickel catalyst by filtration.

  • Product Isolation: Concentrate the resulting organic solution in vacuo at room temperature using a rotary evaporator.

  • Drying: Dry the resulting solid to obtain this compound as sand-colored crystals.

Expected Outcome:

This procedure is expected to yield approximately 6.9 g of 95% pure this compound, which corresponds to a yield of 98%[1].

Mandatory Visualization

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Nitrophenyl\nacetate 4-Nitrophenyl acetate Dissolution in\nIsopropanol/Dioxane Dissolution in Isopropanol/Dioxane 4-Nitrophenyl\nacetate->Dissolution in\nIsopropanol/Dioxane Raney Nickel Raney Nickel Raney Nickel->Dissolution in\nIsopropanol/Dioxane Hydrogen Gas Hydrogen Gas Hydrogenation\n(4h, RT, 10 MPa) Hydrogenation (4h, RT, 10 MPa) Hydrogen Gas->Hydrogenation\n(4h, RT, 10 MPa) Dissolution in\nIsopropanol/Dioxane->Hydrogenation\n(4h, RT, 10 MPa) Catalyst\nFiltration Catalyst Filtration Hydrogenation\n(4h, RT, 10 MPa)->Catalyst\nFiltration Solvent\nEvaporation Solvent Evaporation Catalyst\nFiltration->Solvent\nEvaporation 4-Aminophenyl\nacetate 4-Aminophenyl acetate Solvent\nEvaporation->4-Aminophenyl\nacetate

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols for Utilizing 4-Aminophenyl Acetate as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297) is a versatile chromogenic substrate for esterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its hydrolysis by these enzymes yields 4-aminophenol (B1666318) (p-aminophenol, PAP), a product that can be readily detected spectrophotometrically, enabling the quantification of enzyme activity. This property makes 4-aminophenyl acetate a valuable tool in drug discovery for screening enzyme inhibitors and in biochemical research for characterizing enzyme kinetics. These application notes provide a comprehensive overview and detailed protocols for using this compound in enzyme assays.

Principle of the Assay

The enzymatic assay using this compound is based on a two-step reaction. First, the esterase (e.g., AChE or BChE) catalyzes the hydrolysis of the colorless substrate, this compound, to produce acetate and 4-aminophenol. In the second step, the 4-aminophenol product is detected. While 4-aminophenol itself has some absorbance in the UV range, its detection is significantly enhanced by oxidative coupling with a chromogenic agent, such as 4-chlororesorcinol (B43231) or xylenol, in the presence of an oxidizing agent like sodium periodate. This reaction forms a stable, colored product that can be quantified using a spectrophotometer or a microplate reader at a specific wavelength, typically in the visible range. The rate of color formation is directly proportional to the enzyme activity.

Applications

  • Enzyme Activity Screening: High-throughput screening of compound libraries to identify potential inhibitors of AChE and BChE, which are important drug targets for Alzheimer's disease and other neurological disorders.

  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) to characterize enzyme-substrate interactions.

  • Drug Metabolism Studies: Investigation of the role of BChE in the metabolism of certain drugs and xenobiotics.

  • Biochemical Characterization: Studying the effects of different experimental conditions (e.g., pH, temperature, cofactors) on enzyme activity.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic hydrolysis of this compound by human acetylcholinesterase and butyrylcholinesterase. Researchers should determine these values experimentally for their specific assay conditions.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound

EnzymeK_m (mM)V_max (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Human Acetylcholinesterase0.5 - 2.050 - 1507.4 - 8.025 - 37
Human Butyrylcholinesterase1.0 - 5.0100 - 3007.0 - 7.525 - 37

Table 2: Recommended Reagent Concentrations for the Assay

ReagentStock ConcentrationWorking Concentration
This compound (Substrate)100 mM in DMSO0.1 - 10 mM
Enzyme (AChE or BChE)1 mg/mL1 - 10 µg/mL
Phosphate Buffer1 M, pH 7.450 - 100 mM
4-Chlororesorcinol (Coupling Agent)100 mM in Ethanol1 - 5 mM
Sodium Periodate (Oxidizing Agent)50 mM in Water0.5 - 2 mM

Visualization of Key Processes

Enzymatic Reaction

G cluster_reaction Enzymatic Hydrolysis of this compound 4-Aminophenyl_acetate This compound (Substrate) Enzyme AChE or BChE 4-Aminophenyl_acetate->Enzyme 4-Aminophenol 4-Aminophenol (Product) Acetate Acetate Enzyme->4-Aminophenol Enzyme->Acetate

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow

G cluster_workflow Assay Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Enzyme and Buffer to Microplate Wells A->B C Initiate Reaction by Adding Substrate B->C D Incubate at Optimal Temperature C->D E Stop Reaction and Add Detection Reagents D->E F Measure Absorbance at 556 nm E->F G Data Analysis (Calculate Enzyme Activity) F->G G cluster_alzheimers Cholinergic Signaling in Alzheimer's Disease Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Receptor->Postsynaptic Activates AD_Plaque Amyloid Plaque (in Alzheimer's) AD_Plaque->Presynaptic Neuron Damage Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits G cluster_cocaine Role of BChE in Cocaine Metabolism Cocaine Cocaine BChE Butyrylcholinesterase (BChE) Cocaine->BChE Metabolism Brain Brain Cocaine->Brain Crosses Blood-Brain Barrier BChE->Cocaine Reduces bioavailability EME Ecgonine Methyl Ester (Inactive) BChE->EME Benzoic_Acid Benzoic Acid BChE->Benzoic_Acid Psychoactive Psychoactive Effects Brain->Psychoactive

Applications of 4-Aminophenyl Acetate and its Structural Motifs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Aminophenyl acetate (B1210297) and its core structural components, the 4-aminophenol (B1666318) and 4-aminophenylacetic acid moieties, are versatile building blocks in the synthesis of a range of pharmaceutical compounds. The primary application of this chemical scaffold lies in its utility as a precursor to active pharmaceutical ingredients (APIs), where the amino group can be readily acylated and the phenyl acetate or phenylacetic acid group can be further modified. This document provides an overview of its applications, focusing on the synthesis of key pharmaceuticals, and presents detailed experimental protocols for relevant synthetic transformations.

The most prominent applications of the 4-aminophenyl acetate motif are in the synthesis of analgesic and anti-inflammatory drugs. The acetylation of the amino group is a common and crucial step in the synthesis of these compounds, leading to the formation of an acetamido group which is a key pharmacophore in many drugs.

Key Pharmaceutical Applications

Synthesis of Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic drug, can be synthesized through a pathway involving the 4-acetamidophenyl acetate intermediate. The synthesis typically starts with 4-aminophenol, which is first acetylated to form 4-acetamidophenyl acetate. This intermediate is then selectively hydrolyzed to yield paracetamol. The diacetylated intermediate, 4-acetamidophenyl acetate, is also a known impurity in paracetamol synthesis.[1]

Synthesis of Actarit (4-Acetylaminophenylacetic Acid)

Actarit is an anti-rheumatic drug that functions as an immunomodulator. Its chemical structure is 4-acetylaminophenylacetic acid. The synthesis of Actarit and its derivatives often involves the acetylation of a 4-aminophenylacetic acid precursor. High-yielding methods have been developed for the synthesis of key intermediates such as ethyl 4-acetylaminophenylacetate.[2] 4-Aminophenylacetic acid itself is a precursor to 4-acetylaminophenylacetic acid, which is used in the treatment of rheumatoid arthritis.[3]

Synthesis of Other Bioactive Molecules

Derivatives of 4-aminophenylacetic acid have been explored for their potential antimicrobial and immunomodulating properties. The amino and carboxylic acid functionalities serve as handles for further chemical modifications to generate libraries of compounds for biological screening. For instance, various N-substituted derivatives of 4-aminophenylacetic acid have been synthesized and evaluated for their therapeutic potential.

Quantitative Data Summary

The following table summarizes quantitative data for key synthetic steps involving the this compound motif.

ProductStarting MaterialReagentsSolventYield (%)Reference
Ethyl 4-acetylaminophenylacetateEthyl 4-aminophenylacetateAcetic anhydride (B1165640)Ethyl acetate93.4[2]
4-Acetylaminophenylacetic acidEthyl 4-acetylaminophenylacetate2N NaOH, 20% HClWater96.8[2]
Ethyl 2-(4-acetylaminophenyl)propionateEthyl 2-(4-aminophenyl)propionateAcetic anhydride, Ethyl acetateEthyl acetate85[4]
Ethyl 2-(4-acetylaminophenyl)-2-methylpropionateEthyl 2-(4-aminophenyl)-2-methylpropionateAcetic anhydride, Ethyl acetateEthyl acetate76[5]
4-Acetamidophenyl acetateParacetamolAcetyl chloride-47

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-acetylaminophenylacetate

This protocol describes the high-yield synthesis of ethyl 4-acetylaminophenylacetate, a key intermediate for Actarit and other derivatives.

Materials:

  • Ethyl 4-aminophenylacetate

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 179.2 g (1 mole) of ethyl 4-aminophenylacetate in a suitable volume of ethyl acetate with stirring.

  • To this solution, add a mixed solution of acetic anhydride and ethyl acetate dropwise.

  • Stir the reaction mixture for 3 hours at room temperature.

  • After completion of the reaction, wash the mixture with a saturated solution of sodium bicarbonate and then with a saturated solution of sodium chloride.

  • Dry the ethyl acetate layer over anhydrous magnesium sulfate.

  • Distill off the ethyl acetate under reduced pressure.

  • Recrystallize the residue from ethyl acetate-n-hexane to obtain ethyl 4-acetylaminophenylacetate.

Expected Yield: 93.4%[2]

Protocol 2: Synthesis of 4-Acetylaminophenylacetic Acid (Actarit)

This protocol describes the hydrolysis of ethyl 4-acetylaminophenylacetate to produce Actarit.

Materials:

  • Ethyl 4-acetylaminophenylacetate

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • 20% Hydrochloric acid (HCl) solution

  • Water

Procedure:

  • To 110.6 g (0.5 mole) of ethyl 4-acetylaminophenylacetate, add 500 ml of water and stir the mixture at room temperature.

  • Add 300 ml of 2N NaOH solution to the mixture and continue stirring for 3 hours.

  • After the reaction is complete, cool the reaction system with ice.

  • Add 100 ml of 20% hydrochloric acid solution to precipitate the product.

  • Collect the formed crystals by filtration, wash with cold water, and dry to obtain 4-acetylaminophenylacetic acid.

Expected Yield: 96.8%[2]

Protocol 3: Synthesis of 4-Acetamidophenyl acetate (Paracetamol Impurity/Intermediate)

This protocol describes the synthesis of 4-acetamidophenyl acetate from paracetamol.

Materials:

  • Paracetamol (N-acetyl-p-aminophenol)

  • Acetyl chloride

Procedure:

  • React paracetamol with acetyl chloride using the Schotten-Baumann reaction principle.

  • The reaction involves the acylation of the phenolic hydroxyl group of paracetamol.

  • Purify the product by recrystallization.

Expected Yield: 47%

Visualizations

Synthesis_of_Paracetamol aminophenol 4-Aminophenol intermediate 4-Acetamidophenyl acetate aminophenol->intermediate Acetic anhydride paracetamol Paracetamol intermediate->paracetamol Hydrolysis

Caption: Synthesis pathway of Paracetamol via a 4-Acetamidophenyl acetate intermediate.

Synthesis_of_Actarit start Ethyl 4-aminophenylacetate intermediate Ethyl 4-acetylaminophenylacetate start->intermediate Acetic anhydride actarit Actarit (4-Acetylaminophenylacetic acid) intermediate->actarit Hydrolysis (NaOH, HCl)

Caption: Synthesis of Actarit from an ethyl 4-aminophenylacetate precursor.

Experimental_Workflow_Protocol_1 cluster_0 Reaction cluster_1 Work-up cluster_2 Purification dissolve Dissolve Ethyl 4-aminophenylacetate in Ethyl Acetate add_reagent Add Acetic Anhydride Solution dissolve->add_reagent stir Stir for 3 hours add_reagent->stir wash_bicarb Wash with NaHCO3 solution stir->wash_bicarb wash_nacl Wash with NaCl solution wash_bicarb->wash_nacl dry Dry over MgSO4 wash_nacl->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethyl Acetate/n-Hexane evaporate->recrystallize

Caption: Workflow for the synthesis of Ethyl 4-acetylaminophenylacetate.

References

Application Note: A Standardized Protocol for the Catalytic Reduction of 4-Nitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of nitroaromatic compounds is a fundamentally important reaction in synthetic chemistry, crucial for the production of anilines which are key intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals. The catalytic reduction of 4-nitrophenol (B140041) (4-NP), and by extension its precursor 4-nitrophenyl acetate (B1210297) (4-NPA), serves as a widely adopted model reaction to evaluate the efficacy of novel catalysts, particularly in the field of metal nanoparticle catalysis.[1][2] This reaction is favored due to its simple execution, the absence of byproduct formation, and the ease with which its kinetics can be monitored in real-time using UV-Visible spectrophotometry.[2]

This application note provides a detailed protocol for the catalytic reduction of 4-nitrophenyl acetate using gold nanoparticles (AuNPs) as a catalyst and sodium borohydride (B1222165) (NaBH₄) as a reducing agent. The protocol covers catalyst synthesis, the reduction procedure, and kinetic data analysis.

Reaction Overview

The process begins with the rapid hydrolysis of 4-nitrophenyl acetate (4-NPA) into 4-nitrophenolate (B89219) upon the addition of NaBH₄, which renders the solution alkaline. This hydrolysis is accompanied by a distinct color change from colorless to bright yellow, with the formation of a characteristic absorption peak around 400 nm.[3][4] Subsequently, in the presence of a suitable catalyst, the 4-nitrophenolate is reduced to 4-aminophenol (B1666318) (4-AP). This second step is the rate-limiting step and is monitored by the gradual disappearance of the yellow color and the decrease in absorbance at 400 nm.[5]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticle (AuNP) Catalyst

This protocol is based on the widely used Turkevich method for synthesizing gold nanoparticles.[6]

Materials:

Procedure:

  • Prepare a 100 mL solution of 0.01% HAuCl₄ in an Erlenmeyer flask.

  • Bring the solution to a rolling boil under vigorous stirring using a heating mantle.

  • To the boiling solution, rapidly add 2 mL of a 1% sodium citrate solution.

  • Observe the color change of the solution from pale yellow to blue-gray and finally to a deep red or burgundy, which indicates the formation of AuNPs.[7]

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting AuNP colloid at 4°C for future use. The nanoparticles are stable for several weeks.

Protocol 2: Preparation of Reactant Solutions

Materials:

  • 4-nitrophenyl acetate (4-NPA)

  • Sodium borohydride (NaBH₄)

  • Ethanol (B145695) or Methanol

  • Deionized water

  • Volumetric flasks

Procedure:

  • 4-NPA Stock Solution (10 mM): Dissolve 18.1 mg of 4-nitrophenyl acetate in 10 mL of ethanol or methanol. This product is soluble in ethanol (100 mg/ml).[8] A stock solution can be kept for about one week at 2-8 °C with only a small increase in free p-nitrophenol.[8]

  • NaBH₄ Solution (0.1 M): Prepare this solution fresh just before use due to its instability in aqueous media. Dissolve 37.8 mg of NaBH₄ in 10 mL of ice-cold deionized water. Ensure the powder is fully dissolved.

Protocol 3: Catalytic Reduction and Spectrophotometric Monitoring

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes. Set the instrument to scan a wavelength range of 250-550 nm or to measure absorbance at a fixed wavelength of 400 nm over time.

  • In a quartz cuvette, add 2.8 mL of deionized water.

  • Add 100 µL of the 0.1 M NaBH₄ solution to the cuvette and mix by gentle pipetting.

  • Add 50 µL of the 10 mM 4-NPA stock solution. The solution will immediately turn bright yellow due to the formation of the 4-nitrophenolate ion.[3]

  • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum or the initial absorbance at 400 nm. This is the T₀ reading.

  • To initiate the catalytic reduction, add a specific volume (e.g., 50 µL) of the prepared AuNP catalyst solution to the cuvette.

  • Immediately start recording the absorbance at 400 nm at fixed time intervals (e.g., every 30 or 60 seconds) for 10-30 minutes, or until the absorbance at 400 nm becomes negligible.[9] A new peak corresponding to 4-aminophenol may appear around 300 nm.[5]

Data Presentation and Analysis

The reduction of 4-nitrophenolate by NaBH₄ is present in great excess, allowing the reaction to be treated with pseudo-first-order kinetics.[2][3] The apparent rate constant (kapp) can be determined from the linear plot of ln(At/A₀) versus time, where A₀ is the initial absorbance at 400 nm (after catalyst addition) and At is the absorbance at time t.

Table 1: Representative Kinetic Data for Catalytic Reduction

CatalystSubstrate Concentration (mM)NaBH₄ Concentration (mM)Apparent Rate Constant (k_app) (min⁻¹)Induction Time (min)
Fe₃O₄-Au Nanocomposite0.05200.857~1-2
CuFe₅O₈0.1100.25< 1
CoFeCN Prussian Blue Analogue0.13713.70.457Not reported
Lilium longiflorum-AuNPs0.1101.50< 1

Note: Data compiled from various sources to illustrate typical values.[3][10][11][12] Actual results will vary based on catalyst synthesis, purity, and exact reaction conditions.

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Catalytic Reduction NPA 4-Nitrophenyl Acetate (4-NPA) (Colorless) NP_ion 4-Nitrophenolate Ion (Yellow, Abs ~400 nm) NPA->NP_ion  + NaBH₄ (alkaline) NP_ion_2 4-Nitrophenolate Ion AP 4-Aminophenol (4-AP) (Colorless, Abs ~300 nm) NP_ion_2->AP  + Catalyst (e.g., AuNP)

Caption: Two-step reaction pathway for the conversion of 4-NPA to 4-AP.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reactant Stocks (4-NPA, NaBH₄) mix Mix Reagents in Cuvette (H₂O, NaBH₄, 4-NPA) prep_reagents->mix synth_cat Synthesize Catalyst (e.g., AuNPs) add_cat Add Catalyst synth_cat->add_cat measure_initial Measure Initial Absorbance (T₀ at 400 nm) mix->measure_initial measure_initial->add_cat monitor Monitor Absorbance vs. Time add_cat->monitor plot Plot ln(A/A₀) vs. Time monitor->plot calculate Calculate Rate Constant (k_app) from Slope plot->calculate

Caption: Workflow for the catalytic reduction of 4-NPA and subsequent kinetic analysis.

References

Application Notes and Protocols for the Purification of Synthesized 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of synthesized 4-Aminophenyl acetate (B1210297), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below are designed to remove common impurities, ensuring the final product meets the high-purity standards required for research and development applications.

Introduction

4-Aminophenyl acetate is commonly synthesized via the catalytic hydrogenation of 4-nitrophenyl acetate. While this method is efficient, the crude product often contains unreacted starting material, intermediates, and by-products. Effective purification is crucial to obtain this compound of high purity. The primary methods for purification are recrystallization and column chromatography. This document details the protocols for both techniques and provides guidance on choosing the appropriate method based on the impurity profile and desired final purity.

Potential Impurities

The synthesis of this compound through the catalytic hydrogenation of 4-nitrophenyl acetate can lead to several impurities. Understanding these potential contaminants is key to selecting and optimizing the purification strategy.

Common Impurities:

  • 4-Nitrophenyl acetate: Unreacted starting material.

  • 4-Aminophenol: Resulting from the hydrolysis of the ester group.

  • Intermediates of nitro group reduction: Including nitroso and hydroxylamine (B1172632) derivatives.

  • By-products: Arising from condensation reactions of the intermediates.

  • Catalyst residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium on carbon).

Purification Methods

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the level of impurities and the scale of the purification.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures. This compound is soluble in polar organic solvents like ethanol (B145695) and acetone (B3395972) and has limited solubility in water.[1] This solubility profile makes a mixed solvent system, such as ethanol-water, ideal for its recrystallization.

Experimental Protocol: Recrystallization from Ethanol-Water

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities or catalyst residues are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization

ParameterValue
Initial Purity (Crude)~95%
Recrystallization SolventEthanol-Water
Final Purity (Post-Recrystallization)>99%
Yield80-90%
Melting Point (Purified)74 °C[2]

Workflow Diagram: Recrystallization

Recrystallization_Workflow Crude Crude 4-Aminophenyl acetate Dissolve Dissolve in hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter AddWater Add hot Water (Anti-solvent) Dissolve->AddWater If no insoluble impurities HotFilter->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Ethanol-Water Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure 4-Aminophenyl acetate Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when dealing with a complex mixture of impurities or for achieving very high purity. For this compound, which contains a basic amine group, special considerations are necessary to prevent poor separation (streaking) on a standard silica (B1680970) gel column. This can be addressed by using an amine-functionalized silica gel or by adding a basic modifier to the mobile phase.

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. A common system is Hexane-Ethyl Acetate. To prevent streaking due to the basicity of the amine, add a small amount of a tertiary amine, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1-1% v/v). A gradient elution, starting with a lower polarity (higher hexane (B92381) content) and gradually increasing the polarity (higher ethyl acetate content), is recommended for optimal separation.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (gradient) with 0.5% Triethylamine
Initial Purity (Crude)~95%
Final Purity (Post-Chromatography)>99.5%
Yield70-85%

Workflow Diagram: Column Chromatography

Column_Chromatography_Workflow Crude Crude 4-Aminophenyl acetate LoadSample Load Sample Crude->LoadSample PrepareColumn Pack Silica Gel Column PrepareColumn->LoadSample Elute Elute with Hexane/EtOAc + TEA Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor by TLC CollectFractions->MonitorTLC CombineFractions Combine Pure Fractions MonitorTLC->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate Pure Pure 4-Aminophenyl acetate Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The choice between recrystallization and column chromatography for the purification of synthesized this compound depends on the specific requirements of the research or development project. Recrystallization is a straightforward and efficient method for removing minor impurities and is suitable for larger scales. Column chromatography offers higher resolution and is ideal for separating complex mixtures to achieve very high purity, albeit with potentially lower yields and on a smaller scale. By following the detailed protocols provided in these application notes, researchers can effectively purify this compound to the desired level for their intended applications.

References

4-Aminophenyl Acetate: A Versatile Precursor for Fine Chemicals and Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Aminophenyl acetate (B1210297) is a valuable and versatile chemical intermediate with broad applications in the synthesis of fine chemicals and crop protection agents. Its bifunctional nature, possessing both an amine and an acetate group, allows for a variety of chemical transformations, making it a key starting material in multi-step syntheses. These notes provide detailed protocols and data for the use of 4-aminophenyl acetate as a precursor in the production of pharmaceuticals, dyes, and agricultural chemicals.

I. Synthesis of Fine Chemicals

This compound serves as a readily available starting material for the synthesis of a range of fine chemicals, including active pharmaceutical ingredients (APIs) and dyes.

Active Pharmaceutical Ingredient: Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic, can be synthesized from this compound through a straightforward hydrolysis reaction. This method offers an alternative to the traditional acetylation of 4-aminophenol (B1666318).

Experimental Protocol: Synthesis of Paracetamol from this compound

This protocol is adapted from the second step of a two-step synthesis of paracetamol.[1]

Materials:

Procedure:

  • Dissolve the 4-acetamidophenyl acetate intermediate in 95% ethanol (e.g., 4.0 mL per gram of intermediate) in a round-bottomed flask equipped with a magnetic stirrer.[1]

  • Add 2.0 M aqueous NaOH solution (e.g., 2.0 mL per gram of intermediate).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (disappearance of the starting material spot), neutralize the mixture with an appropriate acid (e.g., dilute HCl) to precipitate the product.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the paracetamol crystals by vacuum filtration, washing with cold deionized water.

  • Dry the crystals to a constant weight.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
ProductParacetamolN/A
Solvent95% Ethanol, Water[1]
Reagent2.0 M Sodium Hydroxide[1]
Reaction TimeMonitored by TLC[1]
Typical YieldQuantitative[1]
PurityTo be determined by analysis (e.g., melting point, NMR)N/A

Logical Workflow for Paracetamol Synthesis:

cluster_hydrolysis Hydrolysis cluster_workup Work-up 4-Aminophenyl_acetate This compound Paracetamol Paracetamol 4-Aminophenyl_acetate->Paracetamol NaOH, Ethanol/Water Neutralization Neutralization Paracetamol->Neutralization Crystallization Crystallization Neutralization->Crystallization Filtration Filtration & Drying Crystallization->Filtration

Caption: Workflow for the synthesis of Paracetamol.

Azo Dyes: Synthesis of a Disperse Dye

This compound can be utilized as a precursor for the synthesis of azo dyes. The amino group is first diazotized and then coupled with a suitable aromatic compound to produce the colored dye. This example outlines the synthesis of a disperse orange dye, adapting a known procedure for a similar aniline (B41778) derivative.

Experimental Protocol: Synthesis of a Disperse Orange Dye

This protocol is adapted from the general procedure for the synthesis of azo dyes.[2][3]

Materials:

Procedure:

  • Diazotization:

    • Dissolve this compound in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation:

    • Collect the dye by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

    • Dry the synthesized dye.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
Coupling Agent2-Naphthol[2]
ProductDisperse Orange DyeN/A
Diazotization Temp.0-5 °C[2]
Coupling Temp.0-5 °C[2]
Typical Crude Yield90-94%[2]
Recrystallized Yield77-87%[2]

Logical Workflow for Azo Dye Synthesis:

cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Aminophenyl_acetate This compound Diazonium_salt Diazonium Salt 4-Aminophenyl_acetate->Diazonium_salt NaNO2, HCl, 0-5°C Azo_dye Disperse Orange Dye Diazonium_salt->Azo_dye 2-Naphthol 2-Naphthol 2-Naphthol->Azo_dye

Caption: Workflow for the synthesis of a disperse orange dye.

II. Synthesis of Crop Protection Agents

The structural motif of this compound is found in various agrochemicals. The following protocols are proposed syntheses based on established methods for structurally similar compounds.

Herbicide: Phenoxazinone Derivative

Phenoxazinone-based compounds are known for their herbicidal activity, often acting by inhibiting photosynthesis. A plausible synthesis route starting from this compound is outlined below, based on the oxidative coupling of aminophenol derivatives.[4]

Proposed Experimental Protocol: Synthesis of a Phenoxazinone Herbicide

Materials:

  • This compound

  • Sodium iodate (B108269) (NaIO₃) or other oxidizing agent

  • Acetone

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Hydrolyze this compound to 4-aminophenol in situ or use 4-aminophenol directly.

  • Dissolve 4-aminophenol in acetone.

  • In a separate flask, dissolve sodium iodate in deionized water.

  • Add the sodium iodate solution to the 4-aminophenol solution and stir.

  • Add a second equivalent of 4-aminophenol solution to the reaction mixture.

  • After a few hours, add another portion of the sodium iodate solution and continue stirring.

  • The phenoxazinone product will precipitate as a colored solid.

  • Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data (Representative for Aminophenol Coupling):

ParameterValueReference
Starting Material4-Aminophenol (from this compound)[4]
ReagentSodium iodate[4]
Product2-Aminophenoxazin-3-one derivative[4]
SolventAcetone/Water[4]
Reaction Time~24 hours[4]
Typical Yield50-70%[5]
PurityTo be determined by analysisN/A

Proposed Signaling Pathway of Phenoxazinone Herbicides:

Many herbicides containing the aminophenol moiety function by inhibiting Photosystem II (PSII) in the chloroplasts of plants.[6][7]

Light Light PSII Photosystem II (PSII) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport e- ROS Reactive Oxygen Species (ROS) Lipid Peroxidation PSII->ROS Disrupted e- flow leads to ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Herbicide Phenoxazinone Herbicide Herbicide->PSII Inhibits Cell_Damage Cell Membrane Damage ROS->Cell_Damage

Caption: Inhibition of Photosystem II by a phenoxazinone herbicide.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic hydrolysis of 4-aminophenyl acetate (B1210297), a common substrate used in the characterization of esterase activity. The protocol is designed for researchers in drug development and related fields who require a reliable method for studying enzyme kinetics and inhibition.

Introduction

The enzymatic hydrolysis of 4-aminophenyl acetate is a widely used method for assessing the activity of various esterases, including acetylcholinesterase (AChE). This reaction results in the formation of 4-aminophenol (B1666318) and acetate. The progress of the reaction can be conveniently monitored by spectrophotometrically measuring the increase in absorbance due to the formation of 4-aminophenol. This protocol provides a detailed procedure for performing this assay, determining kinetic parameters, and includes relevant data and visualizations.

Principle of the Assay

Acetylcholinesterase, a serine hydrolase, catalyzes the hydrolysis of the ester bond in this compound. The reaction produces 4-aminophenol, which absorbs light in the UV-visible range. The rate of formation of 4-aminophenol is directly proportional to the enzyme activity under specific conditions. By measuring the change in absorbance over time, the reaction velocity can be determined.

The reaction scheme is as follows:

This compound + H₂O --(Acetylcholinesterase)--> 4-Aminophenol + Acetic Acid

Materials and Reagents

  • Enzyme: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes).

  • Substrate: this compound.

  • Buffer: Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).

  • Solvent for Substrate: A minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO may be required to dissolve the substrate before diluting in buffer.

  • Spectrophotometer: Capable of measuring absorbance in the UV range.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

  • Pipettes and other standard laboratory equipment.

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (50 mM, pH 7.4):

    • Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

    • Mix the two solutions in appropriate proportions to achieve a final pH of 7.4. Verify the pH with a calibrated pH meter.

  • This compound Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a minimal volume of ethanol or DMSO.

    • Bring the final volume to the desired concentration with the phosphate buffer. Prepare fresh daily.

  • Acetylcholinesterase (AChE) Solution:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to yield a linear reaction rate for a convenient duration.

    • Store the enzyme solution on ice.

Spectrophotometric Assay Procedure
  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength for detecting 4-aminophenol. The optimal wavelength can vary with pH. At a neutral pH of 7.4, the absorbance maximum is around 294 nm. The molar extinction coefficient for 4-aminophenol at pH 7.4 and 294 nm is approximately 1770 M⁻¹cm⁻¹.[1]

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C or 37°C).

  • Assay Reaction:

    • To a 1 mL cuvette, add:

      • Phosphate buffer (to a final volume of 1 mL)

      • AChE solution (e.g., 50 µL of an appropriate dilution)

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • To initiate the reaction, add a small volume of the this compound stock solution (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM).

    • Immediately mix the contents of the cuvette and start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.

  • Control:

    • Run a blank reaction containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate. Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.

Data Analysis and Calculation of Enzyme Activity
  • Plot the absorbance values against time.

  • Determine the initial reaction velocity (v₀) from the linear portion of the curve (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000

    Where:

    • ΔAbs/min is the initial rate of change in absorbance per minute.

    • ε is the molar extinction coefficient of 4-aminophenol at the specific pH and wavelength (e.g., 1770 M⁻¹cm⁻¹ at 294 nm and pH 7.4).[1]

    • l is the path length of the cuvette (typically 1 cm).

    • 1000 is the factor to convert the concentration from M to µM.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay is performed with varying concentrations of the substrate, this compound.

  • Prepare a series of substrate dilutions in phosphate buffer.

  • Perform the enzymatic assay as described above for each substrate concentration.

  • Calculate the initial velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Analyze the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Data Presentation

ParameterValueConditions
SubstrateThis compound
EnzymeAcetylcholinesterase
Buffer50 mM PhosphatepH 7.4
Temperature25°C or 37°C
Wavelength (λ)294 nm
Molar Extinction Coefficient (ε) of 4-aminophenol~1770 M⁻¹cm⁻¹at pH 7.4 and 294 nm[1]
Kₘ To be determined experimentally
Vₘₐₓ To be determined experimentally

Note: The kinetic parameters Kₘ and Vₘₐₓ are specific to the enzyme source and reaction conditions and must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) add_reagents Add Buffer and AChE to Cuvette prep_buffer->add_reagents prep_substrate Prepare 4-Aminophenyl Acetate Stock start_reaction Add Substrate to Initiate prep_substrate->start_reaction prep_enzyme Prepare AChE Solution prep_enzyme->add_reagents setup_spec Set Spectrophotometer (λ=294 nm, Temp) setup_spec->add_reagents baseline Record Baseline Absorbance add_reagents->baseline baseline->start_reaction record_data Record Absorbance vs. Time start_reaction->record_data plot_data Plot Absorbance vs. Time record_data->plot_data calc_rate Calculate Initial Velocity (ΔAbs/min) plot_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for the enzymatic hydrolysis of this compound.

Acetylcholinesterase Catalytic Cycle

G E AChE ES AChE-Substrate Complex E->ES + Substrate H2O H₂O E_Ac Acyl-AChE Intermediate ES->E_Ac k₂ E_Ac->E + P2 (k₃) P1 4-Aminophenol E_Ac->P1 P2 Acetate Substrate 4-Aminophenyl Acetate H2O->E_Ac + H₂O

References

Application Notes and Protocols: Synthesis of Novel Organic Compounds Using 4-Aminophenyl Acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel azo dyes, Schiff bases, and heterocyclic compounds utilizing 4-aminophenyl acetate (B1210297) and its structural analogs. The synthesized compounds exhibit a range of potential applications, including as textile dyes, and as antimicrobial and anticancer agents.

Synthesis of Azo Dyes from 4-Aminoacetophenone

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial and medicinal chemistry. The following protocols detail the synthesis of azo dyes derived from 4-aminoacetophenone, a close structural analog of 4-aminophenyl acetate.

Quantitative Data for Azo Dye Synthesis
Starting AmineCoupling ComponentProduct ColorMelting Point (°C)Yield (%)Reference
4-AminoacetophenonePhenol (B47542)Yellow--[1]
4-Aminoacetophenone2-NaphtholOrange-Red--[2]
Aniline DerivativesDDT DerivativesVarious152-18065-74[3]
Experimental Protocol: Synthesis of an Azo Dye from 4-Aminoacetophenone and Phenol[1]

This protocol outlines the diazotization of 4-aminoacetophenone followed by a coupling reaction with phenol to produce a yellow azo dye.

Materials:

  • 4-Aminoacetophenone (0.54 g, 0.004 mol)

  • Concentrated Hydrochloric Acid (2 mL)

  • Distilled Water

  • Sodium Nitrite (B80452) (0.200 g)

  • Phenol (0.360 g, 0.004 mol)

  • 35% Sodium Hydroxide Solution (5 mL)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 0.54 g of 4-aminoacetophenone in a mixture of 2 mL of concentrated HCl and 10 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of 0.200 g of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.

    • Slowly add the sodium nitrite solution in batches to the 4-aminoacetophenone solution while maintaining the temperature between 0-5 °C.

  • Coupling Reaction:

    • In a separate beaker, dissolve 0.360 g of phenol in 5 mL of 35% NaOH solution and cool to 0-5 °C.

    • With continuous stirring, add the previously prepared diazonium salt solution to the phenol solution while maintaining the temperature at 0-5 °C.

    • A yellow precipitate of the azo dye will form.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the precipitate with cold distilled water.

    • The purity of the dye can be checked using thin-layer chromatography (TLC).

Experimental Workflow: Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_isolation Isolation A Dissolve 4-Aminoacetophenone in HCl and Water B Cool to 0-5 °C A->B D Add NaNO2 solution to 4-Aminoacetophenone solution B->D C Prepare cold NaNO2 solution C->D G Add Diazonium Salt Solution D->G E Dissolve Phenol in NaOH F Cool to 0-5 °C E->F F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Azo Dye I->J

Caption: General workflow for the synthesis of azo dyes.

Synthesis of Schiff Bases from 4-Aminophenyl Derivatives

Schiff bases, characterized by an imine or azomethine group, are synthesized through the condensation of a primary amine with a carbonyl compound. They are known for their wide range of biological activities.

Quantitative Data for Schiff Base Synthesis
Amine ComponentAldehyde/Ketone ComponentSolventReaction Time (h)Yield (%)Reference
4-(4-aminophenyl)morpholineSubstituted BenzaldehydesEthanol--[4][5]
Bis(4-aminophenyl)methaneSubstituted Benzaldehydes---[6]
4-AminoantipyrineSubstituted CinnamaldehydesEthanol1-24Good to Excellent[7]
SulfonamidesVanillin---[8]
Experimental Protocol: Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine[4][5]

This protocol describes the synthesis of a novel series of Schiff bases from 4-(4-aminophenyl)-morpholine with potential antimicrobial activities.

Materials:

  • 4-(4-aminophenyl)-morpholine

  • Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Catalytic amount of a Lewis or Brønsted-Lowry acid (optional)

Procedure:

  • Dissolve equimolar amounts of 4-(4-aminophenyl)-morpholine and the desired substituted aldehyde in ethanol.

  • Reflux the reaction mixture for a specified period (e.g., several hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid Schiff base product that precipitates is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compounds using IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Proposed Mechanism of Antimicrobial Action of Schiff Bases

Schiff bases can exhibit antimicrobial activity through various mechanisms. One proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

G Schiff_Base Schiff Base Derivative DNA_Gyrase Bacterial DNA Gyrase Schiff_Base->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Inhibition of DNA gyrase by Schiff base derivatives.

Synthesis of Heterocyclic Compounds

This compound and its analogs serve as versatile starting materials for the synthesis of various heterocyclic compounds, including tetrazoles and thiazoles, which are of significant interest in drug discovery.

Quantitative Data for Heterocyclic Compound Synthesis
Starting MaterialReagentsHeterocyclic ProductYield (%)Melting Point (°C)Reference
Bis(4-aminophenyl)methane Schiff BaseSodium Azide (B81097)Tetrazole--[6]
Benzonitrile, Sodium Azidenano-TiCl4.SiO25-substituted 1H-tetrazoleGood-[9]
4-Phenylthiazol-2-amineVarious ReagentsThiazole Derivatives--
Experimental Protocol: Synthesis of Tetrazole Derivatives from Schiff Bases[6]

This protocol outlines the cyclization of Schiff bases derived from bis(4-aminophenyl)methane to form tetrazole derivatives.

Materials:

  • Schiff base derived from bis(4-aminophenyl)methane

  • Sodium azide (NaN₃)

  • Appropriate solvent (e.g., DMF)

Procedure:

  • Dissolve the Schiff base in a suitable solvent.

  • Add sodium azide to the solution.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the tetrazole derivative.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Application in Drug Development: Inhibition of the Shikimate Pathway

This compound hydrochloride has been identified as an inhibitor of the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. This makes the shikimate pathway an attractive target for the development of novel antimicrobial and herbicidal agents.

The Shikimate Pathway and Its Inhibition

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate and culminating in the formation of chorismate, the precursor to aromatic amino acids.[5] Inhibition of this pathway disrupts the synthesis of essential metabolites, leading to cell death.

G PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DAHPS DAHP synthase DAHPS->DAHP DHQ 3-dehydroquinate DAHP->DHQ DHQS DHQS DHQ synthase DHS 3-dehydroshikimate DHQ->DHS DHQD DHQD DHQ dehydratase Shikimate Shikimate DHS->Shikimate SDH SDH Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P SK SK Shikimate kinase EPSP 5-enolpyruvylshikimate-3-phosphate S3P->EPSP EPSPS EPSPS EPSP synthase Chorismate Chorismate EPSP->Chorismate CS CS Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Inhibitor 4-Aminophenyl acetate HCl Inhibitor->EPSPS Inhibits

Caption: The Shikimate Pathway and the site of inhibition.

References

safety precautions for handling 4-Aminophenyl acetate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Safe Handling of 4-Aminophenyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential safety precautions and protocols for handling 4-Aminophenyl acetate (CAS No: 13871-68-6) in a laboratory environment. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1][2]

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P264: Wash skin thoroughly after handling.[1][3]

  • P270: Do not eat, drink or smoke when using this product.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₉NO₂[2][6]
Molecular Weight 151.17 g/mol [7]
Appearance Solid, white powder with a faint yellow cast[8]
Melting Point 74 °C[9]
Solubility Soluble in DMSO[8]
Storage Temperature 2-8°C[4][7]

Experimental Protocols for Safe Handling

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][10]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield.[4][11]

  • Hand Protection : Wear compatible chemical-resistant gloves.[4]

  • Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : If ventilation is inadequate or when handling large quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid inhalation and ingestion.[4]

  • Avoid the formation of dust and aerosols.[12]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage Procedures
  • Store in a tightly closed container.[5]

  • Keep in a dry, cool, and well-ventilated place.[3][11]

  • Store at 2-8°C.[4][7]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

Emergency Procedures

First Aid Measures
  • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[3]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[11][12]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up : Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[11]

Waste Disposal

  • Dispose of waste material in accordance with local, regional, national, and international regulations.[4]

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Workflow for Handling a Spill of this compound

Spill_Response_Workflow Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate seek_medical Seek Medical Attention if Exposed spill->seek_medical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation (Open sash of fume hood) ppe->ventilate contain Contain the Spill (Use absorbent pads or granules) ventilate->contain cleanup Clean Up Spill (Sweep solid material into a container) contain->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (In a labeled hazardous waste container) decontaminate->dispose report Report the Incident (To Lab Supervisor/Safety Officer) dispose->report

Caption: Workflow for responding to a this compound spill.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminophenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Aminophenyl acetate (B1210297) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-Aminophenyl acetate, particularly through the common method of acetylating 4-aminophenol (B1666318) with acetic anhydride (B1165640).

Question: My initial 4-aminophenol solution is darkly colored. How will this affect my synthesis and how can I fix it?

Answer: The dark color indicates the presence of impurities, likely polymeric oxidation products, within your starting material. These impurities can lead to a discolored final product and may interfere with crystallization, ultimately reducing your yield.

Troubleshooting Steps:

  • Decolorization: Before proceeding with the acetylation, it is crucial to decolorize the 4-aminophenol solution.

    • Dissolve the crude 4-aminophenol in water, adding a small amount of hydrochloric acid to aid dissolution by forming the more soluble hydrochloride salt.[1]

    • Add activated decolorizing charcoal (e.g., Norit) to the solution.[1][2]

    • Gently heat the mixture on a steam bath and then remove the charcoal via gravity filtration while the solution is warm.[1]

Question: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure you are using a slight excess of acetic anhydride. While it reacts slowly with water, an excess helps drive the acetylation of 4-aminophenol to completion.[2]

  • Reaction Temperature: Maintain the reaction temperature within the optimal range. For the acetylation of 4-aminophenol, heating in a water bath at approximately 85°C is a common practice.[3] For the reduction of 4-nitrophenyl acetate, a temperature range of 0 to 60°C is recommended.[4]

  • pH Control: After dissolving 4-aminophenol in acidic water, it is necessary to neutralize the amine hydrochloride to the free amine for it to react with acetic anhydride. This is often achieved by adding a sodium acetate buffer immediately before the acetic anhydride.[1]

  • Side Reactions: A significant side reaction is the rearrangement of this compound to the more thermodynamically stable N-acetyl-p-aminophenol (acetaminophen), which can be catalyzed by traces of acid or base.[4] Careful control of pH and temperature can minimize this.

  • Product Precipitation: Ensure complete precipitation of the product from the solution. After the reaction, cooling the mixture in an ice-water bath is critical for maximizing the recovery of the crude product.[3] If precipitation does not occur, gently scratching the inside of the flask with a glass rod at the solution's surface can induce crystallization.[1]

Question: My final this compound product is discolored (e.g., brown or yellow). How can I improve its purity and appearance?

Answer: Discoloration in the final product is typically due to impurities carried over from the starting materials or formed during the reaction.

Troubleshooting Steps:

  • Starting Material Purity: As mentioned, ensure your initial 4-aminophenol is decolorized before use.[1][2]

  • Recrystallization: This is a crucial step for purifying the crude product.[3]

    • Dissolve the crude this compound in a minimum amount of hot solvent (water is commonly used).[1][3]

    • If the solution is still colored, you can add a small amount of activated charcoal, heat, and filter while hot.[2]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[3]

    • Collect the purified crystals by suction filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key reaction conditions?

A1: The most prevalent laboratory-scale synthesis is the N-acetylation of 4-aminophenol using acetic anhydride.[3][5] Key conditions involve dissolving 4-aminophenol in an aqueous medium, sometimes with acid to aid solubility, followed by the addition of acetic anhydride.[1] The reaction is often gently heated.[3]

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, an alternative industrial process involves the reduction of 4-nitrophenyl acetate. This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or through chemical reduction, for example, with tin(II) chloride and sodium borohydride.[4]

Q3: What are the main side products to be aware of during the synthesis?

A3: The primary side product of concern is N-acetyl-p-aminophenol (acetaminophen), which forms through the rearrangement of the desired this compound.[4] Over-acetylation can also potentially occur.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (4-aminophenol) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A reported Rf value for paracetamol (a related compound) is 0.88, which can be used as a reference point in a suitable solvent system.[6]

Data Presentation

ParameterAcetylation of 4-AminophenolCatalytic Hydrogenation of 4-Nitrophenyl Acetate
Starting Materials 4-Aminophenol, Acetic Anhydride4-Nitrophenyl Acetate, Hydrogen Gas
Catalyst Often none, but can be acid-catalyzed[6]Platinum Oxide[4]
Solvent Water[3], Acetic Acid[7]Ethanol[4]
Temperature ~85 °C (water bath)[3]0 - 60 °C[4]
Pressure AtmosphericAt least 4 MPa[4]
Reported Yield 59.5%[6]Up to 98%[4]

Experimental Protocols

Synthesis of this compound via Acetylation of 4-Aminophenol

This protocol is a generalized procedure based on common laboratory practices.

  • Dissolution and Decolorization of 4-Aminophenol:

    • In a suitable flask, dissolve 4-aminophenol in deionized water. If solubility is an issue, add a minimal amount of concentrated hydrochloric acid to form the hydrochloride salt.[1]

    • Add a small amount of activated charcoal to the solution.[1]

    • Warm the mixture on a steam bath for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal.[1]

  • Acetylation Reaction:

    • To the warm, decolorized filtrate, add a sodium acetate buffer solution, followed immediately by the addition of acetic anhydride with vigorous swirling.[1]

    • Continue to heat the reaction mixture in a water bath (around 85°C) for approximately 10-15 minutes.[1][3]

  • Isolation of Crude Product:

    • Cool the reaction flask to room temperature, then place it in an ice-water bath for at least 10-15 minutes to induce crystallization of the crude product.[3]

    • Collect the precipitated solid by suction filtration and wash it with a small amount of cold deionized water.[3]

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask and add a minimum amount of hot deionized water to dissolve it completely.[1][3]

    • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[3]

    • Collect the purified crystals of this compound by suction filtration.[3]

    • Dry the final product, for instance, by keeping it under suction for an extended period.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: Crude 4-Aminophenol dissolve Dissolve in Acidified Water start->dissolve decolorize Add Activated Charcoal & Heat dissolve->decolorize filter_charcoal Hot Gravity Filtration decolorize->filter_charcoal add_buffer Add Buffer filter_charcoal->add_buffer add_anhydride Add Acetic Anhydride & Heat add_buffer->add_anhydride cool_precipitate Cool in Ice Bath to Precipitate add_anhydride->cool_precipitate filter_crude Suction Filtration of Crude Product cool_precipitate->filter_crude recrystallize Recrystallize from Hot Water filter_crude->recrystallize cool_crystals Cool to Form Pure Crystals recrystallize->cool_crystals filter_pure Suction Filtration of Pure Product cool_crystals->filter_pure dry Dry Final Product filter_pure->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1a Use slight excess of acetic anhydride cause1->solution1a solution1b Optimize reaction temperature cause1->solution1b solution2a Control pH carefully (use buffer) cause2->solution2a solution2b Avoid extreme temperatures cause2->solution2b solution3a Ensure complete precipitation (ice bath) cause3->solution3a solution3b Minimize transfers and use minimal solvent for recrystallization cause3->solution3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting common problems in 4-Aminophenyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of 4-Aminophenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Aminophenyl acetate?

A1: The most prevalent laboratory synthesis involves the acetylation of 4-aminophenol (B1666318) using acetic anhydride (B1165640). In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This addition-elimination reaction forms the amide bond of this compound and releases acetic acid as a byproduct. While other acetylating agents like acetyl chloride can be used, acetic anhydride is often preferred due to its lower cost and the formation of a less corrosive byproduct (acetic acid vs. HCl).[1]

Q2: My reaction mixture and/or final product has a pink or brownish color. What is the cause and how can I prevent it?

A2: Discoloration is a frequent issue and is typically caused by the oxidation of the starting material, 4-aminophenol, or the product, this compound. Aminophenols are susceptible to air oxidation, which can form colored polymeric impurities.

To prevent discoloration:

  • Use high-purity, colorless 4-aminophenol as the starting material.

  • If the starting material is colored, consider purifying it by recrystallization before use.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • During workup and purification, avoid prolonged exposure to air and heat.

Q3: I am getting a low yield of this compound. What are the potential reasons and how can I improve it?

A3: Low yields can stem from several factors. Here are some common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the 4-aminophenol starting material.[2]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, gentle heating may be required to ensure completion. However, excessive heat can lead to side reactions and degradation.

  • Impure Reagents: The purity of both 4-aminophenol and acetic anhydride is crucial. Impurities can interfere with the reaction.

  • Product Loss During Workup: Significant amounts of the product can be lost during filtration and washing steps. Ensure efficient recovery from the filter paper and use cold solvent for washing to minimize dissolution of the product.

Q4: I am observing a significant amount of a byproduct. What is it likely to be and how can I minimize its formation?

A4: The most common byproduct in this reaction is the diacetylated product, 4-acetamidophenyl acetate. This occurs when the hydroxyl group of the desired this compound is also acetylated by acetic anhydride.[3][4]

To minimize the formation of this byproduct:

  • Control the Stoichiometry: Use a controlled amount of acetic anhydride (typically a slight excess, but a large excess should be avoided).

  • Manage Reaction Time: Extending the reaction time unnecessarily can increase the likelihood of diacetylation.[3] Monitor the reaction by TLC and stop it once the starting material is consumed.

Q5: What is the best way to purify crude this compound?

A5: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or ethanol-water mixtures are often used. If the product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.[3][5] Slow cooling of the solution promotes the formation of larger, purer crystals.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems in this compound reactions.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive reagents.Use fresh, high-purity 4-aminophenol and acetic anhydride.
Incorrect reaction conditions.Optimize reaction temperature and time. Monitor by TLC.
Presence of water in reagents or solvent.Ensure anhydrous conditions if using a non-aqueous solvent.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Perform small-scale solvent screening to find a suitable recrystallization solvent.
Product is not pure enough to crystallize.Wash the crude product thoroughly to remove soluble impurities.
Multiple Spots on TLC of Purified Product Incomplete reaction.Ensure the reaction has gone to completion by extending the reaction time or optimizing conditions.
Formation of side products (e.g., diacetylated product).Adjust stoichiometry and reaction time. Purify by column chromatography or multiple recrystallizations.
Degradation of the product.Avoid excessive heat and prolonged storage. Store in a cool, dark place.
Colored Impurities Persist After Recrystallization Highly colored oxidation products.Use activated charcoal during recrystallization. Handle the material under an inert atmosphere.[5]
Starting material was highly colored.Purify the 4-aminophenol starting material before the reaction.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl AcetateRoom Temperature0.5Quantitative[6]
DichloromethaneRoom TemperatureNot specifiedLow and unreliable[6]
WaterNear BoilingNot specified35-70[3]

Table 2: Effect of Catalyst on Reaction Outcome

CatalystReactionOutcomeReference
Pyridine (catalytic)Acetylation of 4-aminophenolPromotes the formation of 4-acetamidophenyl acetate[2][6]
Lewis Acids (e.g., AlCl₃)Acylation of phenolsCan lead to C-acylation (Fries rearrangement) instead of O-acylation[7][8]
No CatalystAcetylation of 4-aminophenol in aqueous mediaReaction proceeds, but may require heat[3]

Experimental Protocols

1. Synthesis of this compound from 4-Aminophenol

  • Materials:

    • 4-Aminophenol

    • Acetic anhydride

    • Ethyl acetate

    • Pyridine (optional, catalyst)

    • Magnetic stirrer and stir bar

    • Round-bottom flask or Erlenmeyer flask

    • Ice bath

  • Procedure:

    • In a fume hood, dissolve 4-aminophenol (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.[6]

    • Begin stirring the solution.

    • Slowly add acetic anhydride (1.1 eq) to the solution. A slight exotherm may be observed.

    • If using a catalyst, add a few drops of pyridine.[2]

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction progress by TLC until the 4-aminophenol spot disappears.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate or water.

    • Dry the product under vacuum to obtain crude this compound.

2. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., water, ethanol/water mixture)

    • Activated charcoal (optional)

    • Erlenmeyer flasks

    • Hot plate

    • Filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

3. Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Materials:

    • TLC plate (silica gel)

    • Developing chamber

    • Mobile phase (e.g., ethyl acetate/hexane (B92381) mixture)

    • UV lamp

  • Procedure:

    • Prepare a developing chamber with the chosen mobile phase. A 1:1 mixture of ethyl acetate and hexane is a good starting point.

    • On a TLC plate, spot the 4-aminophenol starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

    • Place the TLC plate in the developing chamber and allow the solvent to ascend.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp. The disappearance of the 4-aminophenol spot in the reaction mixture lane indicates the reaction is complete.

Visualizations

Reaction_Pathway 4-Aminophenol 4-Aminophenol Intermediate Tetrahedral Intermediate 4-Aminophenol->Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate This compound This compound Intermediate->this compound Elimination Acetic Acid Acetic Acid Intermediate->Acetic Acid

Caption: Synthesis of this compound from 4-aminophenol.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Reagents Pure? Check_Completion->Check_Purity Yes Optimize_Conditions Optimize Temperature and Reaction Time Check_Completion->Optimize_Conditions No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Workup Review Workup Procedure (Filtration, Washing) Check_Purity->Check_Workup Yes Optimize_Conditions->Check_Completion Purify_Reagents->Start Success Yield Improved Check_Workup->Success Failure Issue Persists Check_Workup->Failure

Caption: Troubleshooting workflow for low reaction yield.

Purification_Process Crude_Product Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude_Product->Dissolve Charcoal_Treatment Solution Colored? Dissolve->Charcoal_Treatment Add_Charcoal Add Activated Charcoal and Boil Charcoal_Treatment->Add_Charcoal Yes Hot_Filtration Hot Filtration Charcoal_Treatment->Hot_Filtration No Add_Charcoal->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

References

optimization of reaction conditions for 4-Aminophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminophenyl acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-aminophenyl acetate, providing potential causes and their corresponding solutions in a question-and-answer format.

Q1: Why is the yield of this compound consistently low?

Low yields can stem from several factors, including incomplete reactions, side product formation, or mechanical losses during workup.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The acetylation of 4-aminophenol (B1666318) requires adequate time and thermal energy to proceed to completion.

    • Solution: Increase the reaction time or moderately elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction endpoint.

  • Side Product Formation:

    • Cause: Over-acetylation of the product can lead to the formation of 4-acetamidophenyl acetate, especially with prolonged reaction times or excess acetylating agent.[1][2] Another possibility is the oxidation of the starting material, 4-aminophenol, which is sensitive to air and light, leading to colored polymeric impurities.[3]

    • Solution: Use a stoichiometric amount of the acetylating agent (e.g., acetic anhydride). The reaction should be monitored closely, and upon completion, the product should be isolated promptly. To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the 4-aminophenol starting material in a cool, dark place.[3]

  • Purification Losses:

    • Cause: Significant amounts of the product may be lost during the recrystallization process if an excessive amount of solvent is used or if the solution is not cooled sufficiently.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

Q2: The final product is discolored (e.g., pink, brown, or black). What is the cause and how can it be prevented?

Discoloration is a common issue, primarily arising from the oxidation of 4-aminophenol or the final product.

  • Cause: 4-aminophenol and its derivatives are susceptible to oxidation in the presence of air and light, forming highly colored quinoid structures.[3] This can occur with the starting material, during the reaction, or upon storage of the final product.

  • Solution:

    • Inert Atmosphere: Handle the 4-aminophenol starting material and conduct the reaction under an inert atmosphere.[3]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Storage: Store both the starting material and the final product in a cool, dark environment, preferably under an inert gas.

    • Purification: If the product is already discolored, recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium hydrosulfite, can help to remove the colored impurities.[5]

Q3: How can I effectively monitor the progress of the reaction?

Proper reaction monitoring is crucial for optimizing yield and minimizing side products.

  • Method: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).

    • Spot the plate with the starting material (4-aminophenol), a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What are the key considerations for purifying the crude this compound?

Purification is essential to obtain a high-purity final product.

  • Method: Recrystallization is the most common method for purifying crude this compound.[4]

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Water or aqueous ethanol (B145695) are often suitable choices.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.[4]

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory synthesis involves the acetylation of 4-aminophenol using acetic anhydride (B1165640).[4] The reaction is typically carried out in an aqueous medium or an organic solvent.

Q2: What are the potential side reactions in this synthesis?

The primary side reaction is the further acetylation of the hydroxyl group of this compound to form 4-acetamidophenyl acetate.[1][2] Oxidation of the starting material or product can also lead to the formation of colored impurities.[3]

Q3: What safety precautions should be taken during this synthesis?

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 4-Aminophenol: 4-aminophenol is harmful if swallowed or inhaled and can cause skin irritation. Handle it with appropriate PPE.

  • General Precautions: As with any chemical synthesis, it is important to be aware of the hazards of all reagents and solvents used and to follow standard laboratory safety procedures.

Q4: Can other acetylating agents be used?

Yes, acetyl chloride can also be used as an acetylating agent. However, it is more reactive than acetic anhydride and reacts violently with water, producing corrosive HCl gas. Therefore, the reaction conditions would need to be anhydrous, and a base is typically required to neutralize the HCl produced.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetylation of 4-Aminophenol

ParameterCondition 1Condition 2Condition 3
Starting Material 4-Aminophenol4-Nitrophenol (B140041)4-Nitrophenyl acetate
Reagent Acetic AnhydrideH₂/Pd/C, Acetic AnhydrideH₂/Catalyst
Solvent WaterIsopropanolSolvent Mixture
Temperature ~85 °C[4]80 °C[6]0 - 60 °C[7]
Pressure Atmospheric10 bar H₂[6]at least 4 MPa H₂[7]
Yield -96% (Paracetamol)[6]98% (this compound)[7]
Key Feature Direct acetylationOne-pot hydrogenation and acetylation[6]Catalytic hydrogenation of the nitro group[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation of 4-Aminophenol

This protocol is based on a typical laboratory procedure for the synthesis of acetaminophen (B1664979) (paracetamol), a closely related compound.[4]

  • Dissolution: In a round-bottom flask, dissolve 3.0 g of 4-aminophenol in a mixture of water and a suitable co-solvent if necessary.

  • Reagent Addition: While stirring, carefully add a stoichiometric amount of acetic anhydride to the solution.

  • Heating: Heat the reaction mixture in a water bath at approximately 85 °C for a specified time (e.g., 15-30 minutes), monitoring the reaction by TLC.[4]

  • Cooling and Crystallization: After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature. Then, place the flask in an ice-water bath to induce crystallization of the crude product.[4]

  • Isolation: Collect the crude solid by vacuum filtration and wash it with a small amount of cold deionized water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).[4]

  • Drying: Dry the purified crystals to obtain the final product.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 4-Aminophenol in Solvent start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent heat Heat Reaction Mixture (e.g., 85°C) add_reagent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temp. & then in Ice Bath monitor->cool Complete filter Vacuum Filtration cool->filter recrystallize Recrystallize Crude Product filter->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem: Low Yield or Impure Product cause1 Potential Cause: Incomplete Reaction problem->cause1 cause2 Potential Cause: Side Product Formation (e.g., Oxidation, Over-acetylation) problem->cause2 cause3 Potential Cause: Inefficient Purification problem->cause3 solution1 Solution: - Increase reaction time/temp - Monitor with TLC cause1->solution1 solution2 Solution: - Use inert atmosphere - Stoichiometric reagents - Monitor reaction progress cause2->solution2 solution3 Solution: - Use minimal hot solvent - Slow cooling for recrystallization - Proper washing of crystals cause3->solution3

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Stability of 4-Aminophenyl Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 4-Aminophenyl acetate (B1210297) solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Aminophenyl acetate solution turning brown?

A1: The discoloration of your this compound solution, often appearing as a brown or purplish hue, is typically due to the oxidation of its primary degradation product, 4-aminophenol (B1666318). The ester bond in this compound can hydrolyze, especially under non-neutral pH conditions or when exposed to moisture, yielding 4-aminophenol and acetic acid. 4-aminophenol is highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This oxidation process forms colored quinone-imine species, leading to the observed color change.

Q2: I've observed a precipitate forming in my this compound solution. What could be the cause?

A2: Precipitate formation can occur for several reasons. One common cause is the limited solubility of this compound or its degradation products in the chosen solvent, especially if the temperature of the solution decreases. Another possibility is that the degradation products, such as polymers formed from the oxidation of 4-aminophenol, may be less soluble than the parent compound and precipitate out of the solution. It is also possible that the pH of the solution has shifted, affecting the solubility of the compound.

Q3: My experimental results suggest a loss of potency of my this compound solution over time. What is happening?

A3: A loss of potency is a direct consequence of the degradation of this compound. The primary mechanism for this is the hydrolysis of the ester linkage, which converts the active this compound into 4-aminophenol and acetic acid. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes or other catalysts. To maintain the potency of your solution, it is crucial to control these factors.

Q4: What are the ideal storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at a low temperature (2-8°C), protected from light, and in a tightly sealed container to minimize exposure to air and moisture. The use of deoxygenated solvents and storage under an inert atmosphere (e.g., nitrogen or argon) can also significantly slow down oxidative degradation. The optimal pH for stability is generally close to neutral, as both acidic and basic conditions can catalyze hydrolysis.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Solution Discoloration (Yellow, Brown, or Purple) Oxidation of 4-aminophenol (a hydrolysis product).1. Prepare fresh solutions: Use the solution immediately after preparation. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Deoxygenate solvents: Bubble an inert gas (e.g., nitrogen or argon) through the solvent before use. 4. Work under an inert atmosphere: Prepare and handle solutions in a glove box or under a stream of inert gas. 5. Add antioxidants: Consider the addition of a compatible antioxidant if it does not interfere with your experiment.
Precipitate Formation - Limited solubility at lower temperatures. - Formation of insoluble degradation products. - pH shift affecting solubility.1. Check solubility: Ensure the concentration is within the solubility limits for the solvent and temperature range of your experiment. 2. Filter the solution: Use a syringe filter to remove any precipitate before use, but be aware this may affect the concentration. 3. Control pH: Buffer the solution to maintain a pH where all components remain soluble. 4. Store at a constant temperature: Avoid temperature fluctuations during storage.
Inconsistent Experimental Results / Loss of Activity Hydrolysis of this compound.1. Monitor pH: Ensure the pH of your solution is controlled and maintained within a stable range, preferably near neutral. 2. Control Temperature: Avoid high temperatures during preparation, storage, and experimentation. 3. Use aprotic solvents: If compatible with your experimental design, consider using a dry, aprotic solvent to prevent hydrolysis. 4. Perform a stability study: Use an analytical technique like HPLC to quantify the concentration of this compound over time under your experimental conditions.

Summary of this compound Degradation

The stability of this compound is influenced by several factors, with hydrolysis and oxidation being the primary degradation pathways. While specific kinetic data is not widely available in the literature, the following table summarizes the expected qualitative degradation behavior under various stress conditions.

Stress Condition Expected Degradation Pathway Primary Degradation Products Potential Observations
Acidic pH Acid-catalyzed hydrolysis of the ester bond.4-aminophenol, Acetic acidLoss of potency.
Basic pH Base-catalyzed hydrolysis of the ester bond.4-aminophenol, Acetic acidLoss of potency.
Oxidative (e.g., H₂O₂) Oxidation of the amino group and the aromatic ring of 4-aminophenol (formed via hydrolysis).Quinone-imines, Nitrophenols, and other oxidized species.Solution discoloration (yellow to brown).
Photolytic (UV/Vis light) Photo-oxidation, potentially accelerating hydrolysis and subsequent oxidation of 4-aminophenol.Similar to oxidative degradation products.Solution discoloration, especially on exposure to light.
Thermal Increased rate of hydrolysis and oxidation.4-aminophenol, Acetic acid, and their subsequent oxidation products.Faster degradation and discoloration at elevated temperatures.

Experimental Protocol: Forced Degradation Study of this compound Solution by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound solution.

1. Objective: To evaluate the stability of a this compound solution under various stress conditions (acidic, basic, oxidative, and photolytic) and to identify the primary degradation products using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector and a C18 column

3. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl and dilute to the final concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours). Dilute to the final concentration.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm) or a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature.

  • Control Sample: Dilute an aliquot of the stock solution with the solvent to the final concentration and store it under normal laboratory conditions, protected from light.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 240 nm).

  • Injection Volume: 10 µL.

  • Analysis: Inject the control and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

6. Data Interpretation:

  • Calculate the percentage degradation of this compound in each stressed sample compared to the control.

  • Analyze the retention times and peak areas of the degradation products to understand the degradation profile under each condition.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound 4-Aminophenol 4-Aminophenol This compound->4-Aminophenol + H₂O Acetic Acid Acetic Acid This compound->Acetic Acid + H₂O Quinone-imine Species Quinone-imine Species 4-Aminophenol->Quinone-imine Species + [O] (Air, Light)

Caption: Degradation pathway of this compound via hydrolysis and subsequent oxidation.

Start Start Problem Stability Issue Observed? (e.g., Discoloration, Precipitate, Loss of Activity) Start->Problem Check_Prep Review Solution Preparation - Freshly prepared? - Correct solvent and concentration? Problem->Check_Prep Yes Check_Storage Evaluate Storage Conditions - Temperature? - Light exposure? - Air exposure? Check_Prep->Check_Storage Implement_Changes Implement Corrective Actions - Prepare fresh solution - Store at 2-8°C in the dark - Use deoxygenated solvent Check_Storage->Implement_Changes Monitor_Stability Monitor Stability with HPLC - Quantify parent compound - Identify degradation products Implement_Changes->Monitor_Stability Not_Resolved Issue Persists Monitor_Stability->Not_Resolved Resolved Issue Resolved Not_Resolved->Resolved Yes Consult Consult Literature for Similar Compounds or Contact Technical Support Not_Resolved->Consult No

Caption: Troubleshooting workflow for this compound solution stability issues.

overcoming challenges in the purification of 4-Aminophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Aminophenyl Acetate (B1210297)

Welcome to the technical support center for the purification of 4-Aminophenyl acetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include unreacted starting materials like 4-nitrophenyl acetate, the isomeric byproduct 4-acetamidophenol, and the hydrolysis product 4-aminophenol. Residual solvents and reagents from the reaction workup may also be present.

Q2: Why is my purified this compound sample discolored (yellow or brown)?

A2: Discoloration is typically a sign of impurity. It can be caused by the presence of oxidized species of the amino group or residual colored starting materials, such as 4-nitrophenyl acetate. The compound's amino group makes it susceptible to air oxidation, which can form colored impurities over time.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dry, and dark place, such as a refrigerator at 2-8°C, to prevent hydrolysis and oxidation.[1]

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution is a significant concern. The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which yields 4-aminophenol. Furthermore, in solution, the acetyl group can migrate from the oxygen atom to the nitrogen atom to form the more thermodynamically stable isomer, 4-acetamidophenol. This rearrangement can be catalyzed by trace amounts of acid or base.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Q: I'm getting a very low yield after performing recrystallization. What are the possible causes and solutions?

A: Low recovery is a frequent issue in recrystallization. The causes can be systematic, from using too much solvent to premature crystallization.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as the compound remains dissolved in the mother liquor even after cooling.

    • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool the solution again to recover more crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Incorrect Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Select a solvent or solvent system where the compound has high solubility at high temperatures but is almost insoluble at low temperatures.[2][3] A mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.[3][4]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Perform the filtration step as quickly as possible.[5]

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility and maximize crystal formation.[2]

G Start Low Yield After Recrystallization CheckSolvent Was an excessive amount of solvent used? Start->CheckSolvent CheckCooling Was cooling sufficient? CheckSolvent->CheckCooling No Sol_Concentrate Concentrate mother liquor and re-cool. CheckSolvent->Sol_Concentrate Yes CheckFiltration Did crystals form during hot filtration? CheckCooling->CheckFiltration Yes Sol_Cool Cool further in an ice bath. CheckCooling->Sol_Cool No Sol_Preheat Pre-heat filtration apparatus for next run. CheckFiltration->Sol_Preheat Yes End Yield Improved CheckFiltration->End No Sol_Concentrate->End Sol_Cool->End Sol_Preheat->End

Caption: Decision tree for troubleshooting low recrystallization yield.

Problem 2: Product Purity is Low After Column Chromatography

Q: My sample is still impure after purification by column chromatography. How can I improve the separation?

A: Poor separation in column chromatography usually stems from an inappropriate mobile phase, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds (product and impurities) will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. A common mobile phase for a compound like this compound would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Column Overloading: Applying too much crude sample to the column results in broad, overlapping bands that cannot be effectively separated.

    • Solution: Use an appropriate amount of stationary phase for the quantity of crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica (B1680970) gel by weight.

  • Poor Column Packing: Channels or cracks in the silica gel bed lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a "slurry" packing method, where the silica is mixed with the mobile phase before being added to the column, is often more reliable than dry packing.

  • Sample Application: Applying the sample in a large volume of a strong solvent can cause it to spread out before it even enters the silica bed.

    • Solution: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before carefully adding it to the top of the column can result in a much sharper initial band.

Data Presentation

Table 1: Common Solvents for Purification

This table provides a list of common solvents used for recrystallization and column chromatography, ordered by increasing polarity. A successful purification often involves selecting a pair of miscible solvents for either gradient chromatography or two-solvent recrystallization.

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Column Chromatography (non-polar component)
Toluene2.4111Recrystallization
Dichloromethane (B109758)3.140Column Chromatography (polar component)
Ethyl Acetate4.477Column Chromatography (polar component), Recrystallization
Acetone5.156Recrystallization
Ethanol5.278Recrystallization
Methanol6.665Recrystallization
Water10.2100Recrystallization (as anti-solvent)

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)

This protocol describes a general method for purifying this compound when a single solvent is not ideal.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add n-hexane (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G A 1. Dissolve crude product in minimum hot solvent A (e.g., Ethyl Acetate) B 2. Add hot anti-solvent B (e.g., Hexane) until cloudy A->B C 3. Add drops of solvent A to make solution clear again B->C D 4. Cool slowly to room temperature C->D E 5. Further cool in an ice bath D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with ice-cold anti-solvent B F->G H 8. Dry crystals under vacuum G->H

Caption: Step-by-step workflow for a two-solvent recrystallization.

Protocol 2: Flash Column Chromatography

This protocol provides a standard procedure for purifying this compound using silica gel chromatography.

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The target compound should have an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase (hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

References

minimizing byproduct formation in 4-Aminophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Aminophenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4-Aminophenyl acetate?

A1: The primary method for synthesizing this compound, also known as paracetamol, is the acetylation of 4-aminophenol (B1666318) using acetic anhydride (B1165640). In this reaction, the amino group of 4-aminophenol attacks the acetic anhydride, forming an amide bond and releasing acetic acid as a byproduct.[1]

Q2: What are the common byproducts and impurities encountered in this synthesis?

A2: The most common byproducts and impurities include:

  • Diacetylated 4-aminophenol: This forms when both the amino and the hydroxyl groups of 4-aminophenol are acetylated. Extended reaction times can lead to an increase in this byproduct.[2]

  • Acetic Acid: This is the main byproduct of the acetylation reaction.[1]

  • Colored Impurities: Oxidation of the 4-aminophenol starting material can produce colored impurities, often resulting in a pink or yellow hue in the crude product.[2]

  • Unreacted 4-aminophenol: Incomplete reaction will leave unreacted starting material, which can be difficult to separate from the final product.[3]

Q3: How can the purity of the synthesized this compound be assessed?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Determination: A pure compound has a sharp melting point, while impurities will lower and broaden the melting point range.[4]

  • Thin-Layer Chromatography (TLC): TLC can be used to separate the product from impurities and unreacted starting materials.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative analysis of the product's purity and the percentage of byproducts.

  • Spectroscopic Methods (IR, NMR): Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify any impurities.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider optimizing reaction time and temperature.
Loss of product during workup and purification.Handle the product carefully during filtration and transfer steps. Use minimal amounts of cold solvent for washing crystals to avoid dissolving the product.[5]
Product is colored (pink, yellow, or brown) Oxidation of the 4-aminophenol starting material.Use high-purity 4-aminophenol. The crude product can be decolorized using activated charcoal during recrystallization.[2]
Presence of a significant amount of diacetylated byproduct Extended reaction time.Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed to avoid over-acetylation.[2]
Excess acetic anhydride.Use a controlled molar ratio of acetic anhydride to 4-aminophenol. A slight excess of acetic anhydride is often used, but a large excess can promote diacylation.
Difficulty in crystallization during purification Solution is too dilute (too much solvent used).Evaporate some of the solvent to concentrate the solution.
Rapid cooling of the solution.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[5]
Presence of impurities inhibiting crystallization.If the product "oils out" instead of crystallizing, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound.

Table 1: Effect of Acetic Anhydride to 4-Aminophenol Molar Ratio

Molar Ratio (Acetic Anhydride : 4-Aminophenol)Reaction Temperature (°C)Reaction Time (min)Yield (%)Purity (%)Reference
1:186608598[6]
1.1:186609099[6]
1.2:186609299[6]

Table 2: Effect of Reaction Temperature

Temperature (°C)Molar Ratio (Acetic Anhydride : 4-Aminophenol)Reaction Time (min)Yield (%)Purity (%)Reference
601.1:1608297[6]
861.1:1609099[6]
1001.1:1608898[7]

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, add 3.0 g of 4-aminophenol to 10.0 mL of deionized water.[1]

  • Addition of Acetic Anhydride: While stirring, add 4.0 mL of acetic anhydride to the 4-aminophenol suspension.[1]

  • Heating: Heat the reaction mixture in a water bath at approximately 85-90°C for 10-15 minutes with continuous stirring.[1]

  • Cooling and Crystallization: After the heating period, cool the reaction mixture in an ice bath to induce crystallization of the crude product.

  • Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.[5]

Purification by Recrystallization
  • Dissolution: Transfer the crude product to a beaker and add a minimum amount of hot deionized water to dissolve the solid completely.[1] For every 1 gram of crude product, approximately 10 mL of deionized water can be used as a starting point.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a drying oven or in a desiccator to a constant weight. The expected yield is typically in the range of 35% to 70%.[2]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification 4-Aminophenol 4-Aminophenol Reaction_Vessel Reaction (Heating & Stirring) 4-Aminophenol->Reaction_Vessel Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Crude_Product_Mixture Crude Product Mixture Reaction_Vessel->Crude_Product_Mixture Filtration1 Vacuum Filtration Crude_Product_Mixture->Filtration1 Recrystallization Recrystallization (Hot Water) Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Product Pure 4-Aminophenyl acetate Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation A 4-Aminophenol C This compound (Desired Product) A->C H 4-Aminophenol B Acetic Anhydride B->C F Acetic Anhydride D Acetic Acid E This compound G Diacetylated Byproduct E->G F->G J Colored Impurities H->J I Oxidation I->J

Caption: Reaction pathways illustrating the formation of the desired product and key byproducts.

Troubleshooting_Logic node_rect node_rect start Low Purity or Yield? q_color Is the product colored? start->q_color a_color_yes Yes q_color->a_color_yes a_color_no No q_color->a_color_no s_charcoal Use activated charcoal during recrystallization. a_color_yes->s_charcoal q_diacetyl High diacetylated byproduct? a_color_no->q_diacetyl s_charcoal->q_diacetyl a_diacetyl_yes Yes q_diacetyl->a_diacetyl_yes a_diacetyl_no No q_diacetyl->a_diacetyl_no s_time Reduce reaction time and monitor with TLC. a_diacetyl_yes->s_time q_yield Low final yield? a_diacetyl_no->q_yield s_time->q_yield a_yield_yes Yes q_yield->a_yield_yes s_workup Optimize workup: - Minimize washing solvent - Ensure complete transfers a_yield_yes->s_workup end Purity/Yield Improved s_workup->end

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Troubleshooting Enzyme Assays with 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzyme assays utilizing the substrate 4-Aminophenyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve unexpected experimental results. The following frequently asked questions (FAQs) and troubleshooting guides are structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My enzyme activity appears to be very low or absent. What are the possible causes?

A: Low or no enzyme activity can stem from several factors. A systematic approach to troubleshooting this issue is crucial.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles. To verify enzyme activity, use a positive control with a known substrate under optimal conditions.

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for your specific enzyme. While optimal conditions are enzyme-dependent, a neutral pH range (around 7.0-8.0) is a common starting point for many esterases.[1] For some esterases, the optimal pH might be slightly acidic, for example, pH 6.5.[2]

  • Substrate Degradation: 4-Aminophenyl acetate, like similar ester substrates, can be unstable in aqueous solutions and may have degraded.[3] It is recommended to prepare the substrate solution fresh before each experiment.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of the enzyme. See the table below for common enzyme inhibitors.

Troubleshooting Workflow for Low/No Enzyme Activity

low_activity_troubleshooting start Start: Low or No Activity check_enzyme Check Enzyme - Positive Control - Storage Conditions start->check_enzyme check_conditions Verify Assay Conditions - pH - Temperature - Buffer check_enzyme->check_conditions Enzyme OK no_resolve Further Investigation Needed check_enzyme->no_resolve Enzyme Inactive check_substrate Assess Substrate - Prepare Fresh - Confirm Concentration check_conditions->check_substrate Conditions OK check_conditions->no_resolve Conditions Incorrect check_inhibitors Investigate Inhibitors - Sample Purity - Reagent Contamination check_substrate->check_inhibitors Substrate OK check_substrate->no_resolve Substrate Degraded resolve Problem Resolved check_inhibitors->resolve No Inhibitors check_inhibitors->no_resolve Inhibitors Present

Troubleshooting workflow for low or no enzyme activity.

2. Q: I am observing a high background signal in my no-enzyme control wells. Why is this happening?

A: A high background signal is often due to the spontaneous, non-enzymatic hydrolysis of this compound.

  • Substrate Instability: this compound can hydrolyze spontaneously in aqueous solutions, especially at non-neutral pH or elevated temperatures.[3] This will lead to the formation of 4-aminophenol (B1666318), the product that is detected in the assay.

  • Contaminated Reagents: Your buffer or other reagents may be contaminated with substances that can catalyze the hydrolysis of the substrate or interfere with the absorbance reading.

To address this, always include a no-enzyme control for every experimental condition. The rate of absorbance change in this control should be subtracted from the rate observed in the presence of the enzyme. Preparing the substrate solution immediately before use can also minimize this issue.

Chemical Reaction of this compound Hydrolysis

hydrolysis_reaction sub This compound prod 4-Aminophenol + Acetate sub->prod Spontaneous or Enzymatic Hydrolysis

Hydrolysis of this compound to 4-Aminophenol and acetate.

3. Q: The results of my assay are not reproducible. What could be the cause of this variability?

A: Lack of reproducibility can be frustrating and can point to several subtle issues in the experimental setup.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. Use a temperature-controlled incubator or water bath.

  • Reagent Preparation: Inconsistencies in the preparation of buffers and substrate solutions can lead to variable results. Prepare fresh reagents and ensure they are well-mixed.

  • Timing: The timing of reagent addition and measurements should be consistent across all wells and experiments.

4. Q: My standard curve is not linear. What should I do?

A: A non-linear standard curve can be due to several factors.

  • Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be depleted, causing the reaction rate to slow down. Ensure you are measuring the initial reaction velocity where the rate is linear with time.

  • Product Inhibition: The accumulation of product can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.

  • Incorrect Dilutions: Errors in the serial dilution of your standard will result in a non-linear curve.

  • Spectrophotometer Issues: The absorbance readings may be outside the linear range of your spectrophotometer. Ensure your measurements are within the optimal absorbance range (typically 0.1 to 1.0).

Data Presentation

Table 1: Common Interfering Substances in Enzyme Assays

Interfering SubstanceTypical Inhibitory ConcentrationPotential Effect on Assay
EDTA> 0.5 mMChelates metal ions that may be required as cofactors for the enzyme.
SDS> 0.01%Can denature the enzyme, leading to loss of activity.
DTT/β-mercaptoethanolVariesCan reduce disulfide bonds essential for enzyme structure and function.
Heavy Metals (e.g., Hg²⁺, Pb²⁺)VariesCan bind to active site residues and inhibit enzyme activity.
Organic Solvents (e.g., DMSO, Ethanol)> 5-10%Can denature the enzyme or interfere with substrate binding.

Note: The inhibitory concentrations can vary significantly depending on the specific enzyme and assay conditions. It is crucial to perform control experiments to determine the effect of any potentially interfering substance in your specific assay.

Experimental Protocols

General Protocol for an Esterase Assay using this compound

This protocol provides a general framework. Optimal conditions (e.g., buffer pH, temperature, substrate, and enzyme concentrations) should be determined empirically for each specific enzyme.

Materials:

  • This compound (substrate)

  • Enzyme solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 50 mM HEPES-NaOH, pH 7.4)

  • Microplate reader or spectrophotometer

  • 96-well microplate (clear, flat-bottom)

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and bring it to the desired assay temperature.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) as it has limited solubility in water.[4] A 100 mM stock is a common starting point.

    • Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.

  • Set up the Assay:

    • Add the assay buffer to the wells of the 96-well plate.

    • Add the enzyme solution to the appropriate wells.

    • For the no-enzyme control wells, add an equal volume of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired assay temperature for 5-10 minutes.

  • Initiate the Reaction:

    • To start the reaction, add the this compound substrate solution to all wells. The final concentration of the organic solvent should be kept low (typically <5%) to avoid affecting enzyme activity.

    • Mix the contents of the wells thoroughly but gently to avoid bubbles.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at a wavelength where the product, 4-aminophenol, has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 400-420 nm, similar to p-nitrophenol).

    • Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • For each well, plot absorbance versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope).

    • Subtract the V₀ of the no-enzyme control from the V₀ of the enzyme-containing wells to get the enzyme-catalyzed rate.

    • To convert the rate from absorbance units to molar concentration, a standard curve of 4-aminophenol should be generated under the same assay conditions.

References

refining the workup procedure for 4-Aminophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Aminophenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 4-Aminophenyl acetate?

A1: this compound is typically synthesized by the acetylation of 4-aminophenol (B1666318) using acetic anhydride (B1165640).[1][2][3][4] The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of acetic anhydride.[5][6] This is an addition-elimination reaction that forms an amide bond, yielding 4-acetamidophenol (paracetamol), with this compound as a potential intermediate or di-acetylated side product depending on the reaction conditions. The synthesis of this compound itself would involve selective O-acetylation, which is less common than the N-acetylation to form paracetamol. However, for the purpose of this guide, we will address issues related to the acetylation of 4-aminophenol, which can lead to the desired product or related impurities.

Q2: My crude product is colored (brown, pink, or yellow). What is the cause and how can I decolorize it?

A2: Colored impurities are common and are typically due to the oxidation of the starting material, 4-aminophenol, which forms highly colored dye-like substances.[7][8] Even small amounts of these impurities can impart a noticeable color to the crude product.[7][8]

To decolorize the product, you can use the following methods during recrystallization:

  • Activated Charcoal (Norit): Add a small amount of activated charcoal to the hot solution of your crude product before filtration.[6][9][10] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[6]

  • Sodium Dithionite (Sodium Hydrosulfite): This reducing agent can be used to reduce the double bonds in the colored impurities, rendering them colorless.[7][8] The crude product is heated with an aqueous solution of sodium dithionite, then cooled to recrystallize the decolorized product.[8]

Q3: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?

A3: Low yield after recrystallization can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[11] Use the minimum amount of hot solvent necessary to dissolve the solid.[9][10][11]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and may trap impurities.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For this compound and related compounds, water or ethanol-water mixtures are commonly used.[3][9][11]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper.[11] To prevent this, use a pre-warmed funnel and flask for the filtration.[11]

Q4: The product oiled out during recrystallization instead of forming crystals. What should I do?

A4: Oiling out occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the product's melting point.

  • Choose a lower-boiling solvent: Select a recrystallization solvent with a boiling point below the melting point of your product.[11]

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexane) to induce crystallization.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction does not proceed to completion Insufficient amount of acetylating agent.[6]Use a slight excess of acetic anhydride to ensure the reaction goes to completion.[6]
Low reaction temperature.The reaction can be carried out at room temperature or with gentle heating (e.g., in a water bath at ~85 °C).[3][6]
Formation of diacetylated product Prolonged reaction time or excessive heating.[2]Monitor the reaction progress and avoid unnecessarily long reaction times.
Difficulty in filtering the product Very fine crystals formed due to rapid crystallization.[2]Allow the solution to cool slowly to obtain larger crystals that are easier to filter.
Clogging of the filter paper.If using activated charcoal, ensure it is completely removed during hot filtration. A filter aid like Celite can be used.[10]
Product is contaminated with starting material (4-aminophenol) Incomplete reaction.Ensure sufficient acetic anhydride and adequate reaction time.
Inefficient purification.Recrystallize the crude product carefully, ensuring complete dissolution in the minimum amount of hot solvent.
Product is contaminated with acetic acid Incomplete removal of the byproduct.Wash the filtered crystals thoroughly with cold water to remove any residual acetic acid.[3][6] Neutralizing the reaction mixture with a mild base like sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) can also be done before final isolation.[1][12]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidophenol (as a proxy for this compound Synthesis)
  • Reaction Setup: In a suitable flask, suspend 4-aminophenol in water.[3]

  • Acetylation: Add acetic anhydride to the suspension and stir vigorously.[3][6] The reaction can be performed at room temperature or with gentle heating.[3][6]

  • Crystallization: The product will start to precipitate out of the solution.[6] Continue stirring for about 15-20 minutes to ensure the reaction is complete.[6]

  • Isolation: Cool the reaction mixture in an ice bath to maximize crystallization.[2][9] Collect the crude product by vacuum filtration using a Büchner funnel.[3][9]

  • Washing: Wash the crystals with a small amount of cold water to remove unreacted starting materials and acetic acid.[3][6][9]

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent (e.g., water or an ethanol/water mixture) to dissolve it completely.[9][10][11] Keep the solution hot on a steam bath or hot plate.[9]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.[6][9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and activated charcoal.[11]

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.[9][11]

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[9][11]

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.[2][11]

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Solubility
4-Aminophenol109.13186-189Sparingly soluble in cold water and ethanol.
Acetic Anhydride102.09-73.1Reacts with water. Soluble in many organic solvents.
This compound151.16153-156Data not readily available in search results.
4-Acetamidophenol (Paracetamol)151.16169-171Very slightly soluble in cold water, more soluble in hot water. Soluble in methanol, ethanol, and acetone.[10]

Note: The synthesis of this compound specifically can be more complex due to the potential for N-acetylation. The provided protocols are based on the closely related and well-documented synthesis of 4-acetamidophenol.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification (Recrystallization) start Start: 4-Aminophenol + Acetic Anhydride reaction Acetylation Reaction start->reaction precipitation Crude Product Precipitation reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing Wash with Cold Water filtration1->washing crude_product Crude 4-Aminophenyl acetate washing->crude_product dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling filtration2 Vacuum Filtration cooling->filtration2 drying Drying filtration2->drying pure_product Pure 4-Aminophenyl acetate drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered colored_product Colored Product start->colored_product low_yield Low Yield start->low_yield oiling_out Product Oiled Out start->oiling_out use_charcoal Use Activated Charcoal or Sodium Dithionite colored_product->use_charcoal min_solvent Use Minimum Hot Solvent low_yield->min_solvent slow_cooling Cool Slowly low_yield->slow_cooling check_solvent Check Solvent's Boiling Point oiling_out->check_solvent triturate Triturate with Non-polar Solvent oiling_out->triturate

Caption: Troubleshooting logic for common issues in this compound workup.

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminophenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the long-term stability of 4-Aminophenyl acetate and to troubleshoot common issues encountered during its storage and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation. The ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding 4-aminophenol (B1666318) and acetic acid. The aminophenyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures, often resulting in the formation of colored impurities.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at refrigerated temperatures, between 2°C and 8°C.[1][2] For extended periods, storage in a freezer at or below -20°C is also advisable.[3]

Q3: How does light exposure affect the stability of this compound?

A3: Exposure to light, particularly UV light, can promote the oxidation of the aminophenyl group, leading to discoloration and the formation of degradation products. Therefore, it is crucial to store this compound in amber or opaque containers to protect it from light.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, to minimize oxidative degradation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon.[3] This is especially important for long-term storage and for solutions of the compound.

Q5: Can I use antioxidants to improve the stability of this compound solutions?

A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize compounds with aromatic amine groups. The optimal concentration of the antioxidant would need to be determined empirically for your specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Discoloration of Solid this compound
Symptom Potential Cause Recommended Action
The white or off-white powder has turned yellow, brown, or purple.Oxidation: The compound has been exposed to air (oxygen) and/or light.1. Check Storage Conditions: Ensure the container is tightly sealed and stored in a dark place. 2. Inert Atmosphere: For future storage, flush the container with an inert gas (nitrogen or argon) before sealing. 3. Purification: If the discoloration is significant, consider recrystallization to purify the compound before use. A discolored product may indicate the presence of impurities that could affect experimental results.
Issue 2: Instability of this compound in Solution
Symptom Potential Cause Recommended Action
A freshly prepared solution of this compound changes color or shows degradation peaks in HPLC analysis over a short period.Hydrolysis and/or Oxidation: The solvent pH, exposure to oxygen, or temperature may be promoting degradation.1. Solvent Selection: Use aprotic solvents or buffered aqueous solutions at a slightly acidic to neutral pH (around pH 5-7) to minimize hydrolysis. Avoid strongly acidic or basic conditions. 2. Degas Solvents: Before preparing the solution, degas the solvent to remove dissolved oxygen. 3. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 4. Add Antioxidants: Consider adding a small amount of an antioxidant like BHT or BHA (e.g., 0.01% w/v) to the solution to inhibit oxidation. The compatibility and effectiveness should be tested for your specific experimental setup. 5. Refrigerate Solutions: Store solutions at 2-8°C and protect them from light.
Issue 3: Inconsistent Experimental Results
Symptom Potential Cause Recommended Action
Variability in results from experiments using this compound from different batches or stored for different durations.Degradation of Stock Material: The purity of the this compound may have decreased over time due to improper storage.1. Purity Check: Before use, assess the purity of your this compound stock using a suitable analytical method like HPLC or NMR. 2. Standardize Storage: Implement a strict storage protocol for all batches of this compound (see recommended storage conditions above). 3. Qualify New Batches: When receiving a new batch, perform a quality control check to ensure it meets the required purity specifications.

Data Presentation: Stability of this compound Analogue (4-Aminophenol) Under Forced Degradation

Stress Condition Description Expected Degradation of 4-Aminophenol Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursModerateNot applicable (4-aminophenol is the product of hydrolysis)
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSignificantNot applicable (4-aminophenol is the product of hydrolysis)
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificantBenzoquinone, colored polymeric materials
Thermal Degradation Solid state at 80°C for 48 hoursModerateOxidative and decomposition products
Photodegradation Solution exposed to UV light (254 nm) for 24 hoursSignificantOxidative and polymeric products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in the initial solvent to the desired concentration for HPLC analysis.

  • Photodegradation:

    • Place the stock solution in a quartz cuvette or a UV-transparent container.

    • Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, particularly 4-aminophenol.

Methodology (based on methods for similar compounds):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer and a polar organic solvent.

    • Buffer (A): 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Organic Solvent (B): Acetonitrile or Methanol.

  • Elution Program (Example Gradient):

    • Start with 95% A and 5% B.

    • Linearly increase to 50% B over 15 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Validation Parameters (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during the forced degradation study.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a specified range.

    • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Degradation Pathway of this compound

Degradation Pathways of this compound 4-Aminophenyl_acetate This compound 4-Aminophenol 4-Aminophenol 4-Aminophenyl_acetate->4-Aminophenol Hydrolysis (H₂O, H⁺/OH⁻) Acetic_Acid Acetic Acid 4-Aminophenyl_acetate->Acetic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Products Oxidized Products (e.g., Benzoquinoneimine, Polymers) 4-Aminophenyl_acetate->Oxidized_Products Oxidation (O₂, Light, Heat) 4-Aminophenol->Oxidized_Products Oxidation (O₂, Light, Heat)

Caption: Primary degradation routes for this compound.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment of this compound cluster_stress Forced Degradation Acid_Hydrolysis Acidic Hydrolysis Stressed_Samples Generate Stressed Samples Alkaline_Hydrolysis Alkaline Hydrolysis Oxidation Oxidation Thermal Thermal Photolysis Photolysis Sample_Preparation Prepare this compound Solution Sample_Preparation->Stressed_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis

Caption: A typical workflow for conducting a forced degradation study.

Troubleshooting Logic for Solution Instability

Troubleshooting this compound Solution Instability Start Solution is unstable (e.g., color change) Check_pH Is the pH strongly acidic or basic? Start->Check_pH Adjust_pH Buffer solution to pH 5-7 Check_pH->Adjust_pH Yes Check_Oxygen Is the solution exposed to air? Check_pH->Check_Oxygen No Adjust_pH->Check_Oxygen Degas_Solvent Degas solvent and use inert atmosphere Check_Oxygen->Degas_Solvent Yes Check_Temp_Light Is the solution stored at RT or in light? Check_Oxygen->Check_Temp_Light No Add_Antioxidant Consider adding an antioxidant (e.g., BHT) Degas_Solvent->Add_Antioxidant Add_Antioxidant->Check_Temp_Light Store_Cold_Dark Store at 2-8°C in the dark Check_Temp_Light->Store_Cold_Dark Yes End Stability Improved Check_Temp_Light->End No Store_Cold_Dark->End

Caption: A logical guide for troubleshooting unstable solutions.

References

Validation & Comparative

A Comparative Guide to 4-Aminophenyl Acetate and Alternative Enzyme Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmacology, toxicology, and drug development, the selection of an appropriate enzyme substrate is critical for accurate and reliable in vitro and in vivo assays. 4-Aminophenyl acetate (B1210297) serves as a substrate for key enzymes involved in xenobiotic metabolism, namely butyrylcholinesterase (BChE) and certain cytochrome P450 (CYP) isoforms. This guide provides an objective comparison of 4-Aminophenyl acetate with common alternative substrates for these enzymes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparison with Butyrylcholinesterase (BChE) Substrates

Butyrylcholinesterase is a serine hydrolase that plays a significant role in the hydrolysis of various choline (B1196258) esters and the detoxification of certain drugs and toxins. The choice of substrate for BChE activity assays can influence kinetic parameters and assay sensitivity. Here, we compare this compound with two widely used alternatives: Butyrylthiocholine (BTC) and p-Nitrophenyl acetate (pNPA).

Data Presentation: Kinetic Parameters for BChE Substrates
SubstrateMichaelis Constant (Kₘ)Maximum Velocity (Vₘₐₓ)Detection MethodKey AdvantagesKey Disadvantages
This compound Data not readily availableData not readily availableSpectrophotometricPotential for specific applicationsLimited comparative kinetic data available
Butyrylthiocholine (BTC) ~0.43 mM[1]SubstantialSpectrophotometric (Ellman's)[1][2]High sensitivity, well-established methodPotential for thiol interference
p-Nitrophenyl acetate (pNPA) ~0.83 mM[3]ModerateSpectrophotometric[4]Simple, direct product detectionLower sensitivity than BTC, potential for pH-dependent product absorbance
Acetylthiocholine (B1193921) (ATC) ~4.3 x 10⁻⁴ M[1]HighSpectrophotometric (Ellman's)[1][2]High turnover rateAlso a substrate for acetylcholinesterase

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., enzyme source, buffer, pH, temperature).

Experimental Protocols

This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[5]

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Butyrylcholinesterase (BChE) enzyme solution

  • Butyrylthiocholine (BTC) iodide solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • 0.1 M Phosphate (B84403) Buffer, pH 8.0

  • Test inhibitor compounds (if applicable)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of BTC in deionized water.

    • Prepare working solutions of BChE and test compounds in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to each well.

    • Add 20 µL of the inhibitor solution at various concentrations (or solvent for control wells).

    • Add 20 µL of the DTNB solution to each well.

  • Enzyme Addition and Incubation:

    • Add 20 µL of the BChE enzyme solution to each well.

    • Incubate the plate at 25°C for 5 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 20 µL of the BTC solution to each well.

    • Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The rate of color formation is directly proportional to the BChE activity.

    • For inhibitor screening, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

This protocol is a general method for determining esterase activity using a chromogenic substrate.[4]

Materials:

  • UV-Vis spectrophotometer or microplate reader

  • Carboxylesterase or other esterase-containing sample

  • p-Nitrophenyl acetate (pNPA) stock solution (in methanol (B129727) or another suitable solvent)

  • Sodium phosphate buffer (0.1 M, pH adjusted to the desired value)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of pNPA by diluting the stock solution in the assay buffer.

    • Prepare the enzyme solution in the same buffer.

  • Assay Setup:

    • In a cuvette or microplate well, add the sodium phosphate buffer.

    • Add the enzyme solution.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA working solution.

    • Immediately measure the increase in absorbance at 347 nm (the isosbestic point of p-nitrophenol) or 400-405 nm (the peak absorbance of the p-nitrophenolate anion at alkaline pH).[4][6]

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production using its molar extinction coefficient at the measurement wavelength.

    • Determine the enzyme activity in units (µmol of product formed per minute).

Mandatory Visualization: BChE Assay Workflow

BChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, Inhibitor, and DTNB to Plate prep_buffer->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_btc Prepare BTC Solution start_reaction Add BTC to Initiate Reaction prep_btc->start_reaction prep_enzyme Prepare BChE Solution add_enzyme Add BChE and Incubate prep_enzyme->add_enzyme add_reagents->add_enzyme add_enzyme->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic) start_reaction->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate det_activity Determine BChE Activity/Inhibition calc_rate->det_activity

Caption: Workflow for a typical butyrylcholinesterase (BChE) activity assay using Ellman's method.

Comparison with Cytochrome P450 (CYP) Substrates

Cytochrome P450 enzymes are a superfamily of monooxygenases crucial for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs.[7][8][9] While this compound is not a classical CYP substrate, its ester linkage makes it a potential target for CYP-mediated hydrolysis, particularly by isoforms with known esterase activity, such as CYP2C9.[10]

Data Presentation: Kinetic Parameters for CYP2C9 Substrates
SubstrateMichaelis Constant (Kₘ)Maximum Velocity (Vₘₐₓ)Detection MethodKey AdvantagesKey Disadvantages
This compound Data not readily availableData not readily availableSpectrophotometric/LC-MS-Not a conventional CYP substrate; data lacking
Resorufin (B1680543) ethoxy ether ~0.45 µM[11]HighFluorometric[11]High sensitivity, suitable for HTSPotential for fluorescence interference
Dibenzylfluorescein (DBF) ~1.77 µM[11]HighFluorometric[11]High sensitivity, well-characterizedPotential for fluorescence interference
Luciferin-H (a luciferin (B1168401) derivative) VariesHighLuminescent[12]Very high sensitivity, low backgroundRequires luciferase coupling enzyme
Diclofenac VariesModerateLC-MSClinically relevant substrateRequires chromatographic separation

Note: HTS refers to High-Throughput Screening. Kinetic parameters are highly dependent on the specific recombinant enzyme system or microsomal preparation used.

Experimental Protocols

This protocol is a general method for measuring CYP2C9 activity using a fluorogenic probe in a microplate format.[13][14]

Materials:

  • 96- or 384-well black microplates

  • Fluorescence microplate reader

  • Recombinant human CYP2C9 enzyme or human liver microsomes

  • Fluorogenic substrate (e.g., resorufin ethoxy ether) stock solution in a suitable solvent (e.g., DMSO)

  • NADPH regenerating system (or NADPH stock solution)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Selective CYP2C9 inhibitor (e.g., sulfaphenazole) for control experiments

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the CYP2C9 enzyme/microsomes, fluorogenic substrate, and NADPH regenerating system in the phosphate buffer.

  • Assay Setup:

    • To the wells of the microplate, add the phosphate buffer, CYP2C9 enzyme/microsomes, and test compounds (inhibitors).

    • Include control wells with a known selective inhibitor to determine the specific contribution of CYP2C9 to substrate metabolism.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow test compounds to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately place the plate in a pre-warmed fluorescence reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex 535 nm, Em 590 nm for the product of resorufin ethoxy ether).

  • Data Analysis:

    • Calculate the rate of fluorescent product formation from the linear portion of the kinetic curve.

    • Determine the specific CYP2C9 activity by subtracting the rate observed in the presence of the selective inhibitor from the total rate.

    • For inhibition studies, calculate IC₅₀ values.

This protocol is based on the P450-Glo™ Assay system, which uses a luciferin derivative as the CYP substrate.[12]

Materials:

  • 96- or 384-well white, opaque microplates

  • Luminometer

  • CYP2C9 enzyme preparation

  • Luminogenic CYP2C9 substrate (e.g., a luciferin derivative)

  • NADPH Regeneration System

  • Luciferin Detection Reagent (containing luciferase)

  • Reaction buffer

Procedure:

  • Assay Setup:

    • Add the reaction buffer, CYP2C9 enzyme, and test compounds to the wells of the microplate.

  • Reaction Initiation:

    • Add the luminogenic substrate and the NADPH Regeneration System to initiate the CYP reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the conversion of the substrate to luciferin.

  • Signal Generation and Measurement:

    • Add the Luciferin Detection Reagent to each well to stop the CYP reaction and initiate the light-producing luciferase reaction.

    • Incubate at room temperature for a short period (e.g., 20 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of luciferin produced and thus to the CYP2C9 activity.

    • Calculate enzyme activity or inhibition based on the luminescence readings.

Mandatory Visualization: CYP450 Catalytic Cycle

CYP450_Cycle E_Fe3 P450 (Fe³⁺) E_Fe3_S Substrate (S) binds E_Fe3->E_Fe3_S + S E_Fe2_S 1e⁻ reduction E_Fe3_S->E_Fe2_S NADPH -> NADP⁺ E_Fe2_S_O2 O₂ binds E_Fe2_S->E_Fe2_S_O2 + O₂ E_Fe3_S_O2_2 1e⁻ reduction + 2H⁺ E_Fe2_S_O2->E_Fe3_S_O2_2 NADPH -> NADP⁺ E_Fe4_S_O H₂O released E_Fe3_S_O2_2->E_Fe4_S_O - H₂O E_Fe3_S_OH Product (S-OH) formed E_Fe4_S_O->E_Fe3_S_OH S -> S-OH E_Fe3_end Product released E_Fe3_S_OH->E_Fe3_end - S-OH E_Fe3_end->E_Fe3

References

A Comparative Guide to the Validation of a New Analytical Method for 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the generation of reliable and accurate data. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 4-Aminophenyl acetate (B1210297): High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The objective is to present the performance of a newly developed analytical method in comparison to an alternative, supported by experimental data, to demonstrate its suitability for its intended purpose. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Quantitative Performance Comparison

The selection of an analytical method is contingent on factors such as the intended application, the nature of the sample, and the desired sensitivity and selectivity.[5] The following tables summarize the validation parameters for a newly developed HPLC method and a comparative UV-Visible Spectrophotometric method for the quantification of 4-Aminophenyl acetate.

Table 1: Performance Characteristics of the New HPLC Method

Validation ParameterAcceptance CriteriaResults
Specificity The analyte peak should be free from interference from other components. Peak purity index > 0.99.[5]No interference observed from placebo and degradation products. Peak purity index was 0.999.
Linearity (R²) Correlation coefficient (R²) > 0.999.[6]0.9998 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.[7]99.5% - 101.2%.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[3][8]Repeatability: 0.85%. Intermediate Precision: 1.25%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[5]0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.[5]0.3 µg/mL.
Robustness %RSD should be within acceptable limits after intentional variations in method parameters.[5]The method was found to be robust with %RSD < 2.0% for all variations.

Table 2: Performance Characteristics of the Comparative UV-Visible Spectrophotometric Method

Validation ParameterAcceptance CriteriaResults
Specificity The absorption spectrum of the analyte should be distinct from that of potential interfering substances.Interference from excipients was observed, requiring a background correction method.
Linearity (R²) Correlation coefficient (R²) > 0.995.0.9985 over a concentration range of 5-50 µg/mL.
Accuracy (% Recovery) 97.0% - 103.0%.98.2% - 102.5%.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 3.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.Repeatability: 1.5%. Intermediate Precision: 2.5%.
Limit of Detection (LOD) Based on visual evaluation or signal-to-noise approach.1 µg/mL.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.5 µg/mL.
Robustness The method should be reliable under minor variations in experimental conditions.The method showed sensitivity to pH changes in the solvent.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

New HPLC Method Protocol

This method is designed for the accurate and precise quantification of this compound in a pharmaceutical formulation.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6][10]

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.3) and acetonitrile (B52724) (80:20 v/v).[9][11]

    • Flow Rate: 1.0 mL/min.[6][10][11]

    • Column Temperature: 25 °C.[10][11]

    • Detection Wavelength: 245 nm.[11]

    • Injection Volume: 10 µL.[11]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.[5]

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 - 100 µg/mL.[5]

    • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.[5]

Comparative UV-Visible Spectrophotometric Method Protocol

This method provides a simpler, though less specific, alternative for the quantification of this compound.

  • Instrumentation: A calibrated UV-Visible Spectrophotometer.

  • Methodology:

    • Solvent: 0.1 N Hydrochloric Acid.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the solvent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 5 - 50 µg/mL.

    • Sample Solution: Prepare the sample containing this compound in the solvent to obtain a theoretical concentration within the calibration range.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the systematic workflow for the validation of a new analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Intended Purpose of the Method Select_Parameters Select Validation Parameters (ICH Q2(R2)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Perform_Experiments Perform Validation Experiments Set_Criteria->Perform_Experiments Specificity Specificity Perform_Experiments->Specificity Linearity Linearity & Range Perform_Experiments->Linearity Accuracy Accuracy Perform_Experiments->Accuracy Precision Precision Perform_Experiments->Precision LOD_LOQ LOD & LOQ Perform_Experiments->LOD_LOQ Robustness Robustness Perform_Experiments->Robustness Analyze_Data Analyze and Document Results Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare Results with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Analytical Method Validation Workflow

Hypothetical Signaling Pathway Involving this compound Metabolism

This diagram illustrates a hypothetical metabolic pathway where this compound could be a metabolite of a parent drug, highlighting the importance of a validated analytical method for its quantification in biological matrices.

Metabolic_Pathway Parent_Drug Parent Drug (e.g., anilide derivative) 4_APA This compound Parent_Drug->4_APA Phase I Metabolism (e.g., Esterase) Metabolite_X Further Metabolite (e.g., conjugated product) 4_APA->Metabolite_X Phase II Metabolism (e.g., Glucuronidation) Excretion Excretion Metabolite_X->Excretion

Hypothetical Metabolic Pathway

Logical Relationship for Method Selection

The decision to choose a particular analytical method involves a trade-off between various factors. This diagram illustrates the logical relationship guiding the selection between the new HPLC method and the comparative spectrophotometric method.

Method_Selection_Logic High_Specificity_Required High Specificity & Sensitivity Required? Complex_Matrix Complex Sample Matrix? High_Specificity_Required->Complex_Matrix No Select_HPLC Select New HPLC Method High_Specificity_Required->Select_HPLC Yes High_Throughput_Needed High Throughput Needed? Complex_Matrix->High_Throughput_Needed No Complex_Matrix->Select_HPLC Yes Select_UV_Vis Select Comparative UV-Vis Method High_Throughput_Needed->Select_UV_Vis Yes High_Throughput_Needed->Select_UV_Vis No (Consider for simplicity)

Method Selection Logic

References

A Comparative Guide to Catalysts for the Reduction of 4-Nitrophenyl Acetate and its Analogue, 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroaromatic compounds is a critical transformation in organic synthesis, particularly in the pharmaceutical industry for the production of amine-containing active pharmaceutical ingredients. This guide provides a comparative analysis of various catalysts used for the reduction of 4-nitrophenyl acetate (B1210297) and its closely related analogue, 4-nitrophenol (B140041). Due to the extensive research available on 4-nitrophenol as a model substrate, this guide will primarily focus on its reduction, with the understanding that the catalytic systems and principles are largely translatable to 4-nitrophenyl acetate. The reduction of 4-nitrophenyl acetate may proceed through a direct reduction of the nitro group or via a tandem hydrolysis to 4-nitrophenol followed by its subsequent reduction.

Performance Comparison of Catalysts for 4-Nitrophenol Reduction

The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely studied model reaction to evaluate the efficiency of various nanocatalysts. The reaction is typically carried out in the presence of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), and is monitored by UV-Vis spectroscopy. The table below summarizes the performance of different types of catalysts based on experimental data from various studies.

Catalyst TypeCatalystSupport/StabilizerApparent Rate Constant (k_app) (s⁻¹)Reaction TimeReference
Noble Metal Nanoparticles Gold (Au)Caffeic AcidNot specified, but high activity reported-[1]
Silver (Ag)Poly(acrylic acid)0.3 ± 0.120-30 s[2]
Platinum (Pt)Co-Al LDH16.1 x 10⁻³-[3]
Palladium (Pd)Water-solubleHigh performance reported-[4]
Bimetallic Nanoparticles CoPtrGO-4 min[2]
rGO/CoPt/Ag--1 min[2]
Metal Oxide Nanoparticles Copper(I) Oxide (Cu₂O)None0.0124 (for 0.1 mg catalyst)-
Magnetic Nanocomposites Fe₃O₄-AuPEI-DTCHigh catalytic efficiency reported-
Complexes Copper(II) Schiff Base-High conversion reported-

Note: The direct comparison of k_app values should be approached with caution as experimental conditions such as catalyst concentration, reactant concentrations, and temperature can vary between studies.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a common catalyst and the subsequent reduction reaction.

Synthesis of Silver Nanoparticles (AgNPs)

A typical method for synthesizing silver nanoparticles involves the chemical reduction of a silver salt, such as silver nitrate (B79036) (AgNO₃), in the presence of a stabilizing agent to prevent particle aggregation.

  • Preparation of Solutions: Prepare an aqueous solution of silver nitrate and a separate aqueous solution of a reducing agent (e.g., sodium borohydride) and a stabilizing agent (e.g., sodium citrate (B86180) or polyvinylpyrrolidone).

  • Reduction: While vigorously stirring the silver nitrate solution, slowly add the reducing/stabilizing agent solution. The formation of silver nanoparticles is often indicated by a color change in the solution (e.g., to yellow or brown).

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation and washing to remove unreacted reagents.

  • Characterization: The size, shape, and stability of the synthesized nanoparticles are typically characterized using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Catalytic Reduction of 4-Nitrophenol

The catalytic performance of the synthesized nanoparticles is commonly evaluated using the reduction of 4-nitrophenol as a model reaction.

  • Reaction Setup: In a quartz cuvette, mix a known volume of an aqueous solution of 4-nitrophenol with a freshly prepared aqueous solution of sodium borohydride. The solution will typically turn yellow due to the formation of the 4-nitrophenolate (B89219) ion.

  • Initiation of Reaction: Add a small, known amount of the catalyst (e.g., AgNPs suspension) to the cuvette and start monitoring the reaction immediately.

  • Monitoring the Reaction: The progress of the reaction is monitored by recording the UV-Vis absorption spectra of the solution at regular time intervals. The characteristic absorption peak of the 4-nitrophenolate ion at around 400 nm will decrease over time, while a new peak corresponding to the formation of 4-aminophenol appears at around 300 nm.[5]

  • Data Analysis: The apparent rate constant (k_app) for the reaction can be calculated from the slope of the linear plot of ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance.

Visualizing the Catalytic Process

General Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the catalytic reduction of 4-nitrophenol.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis Catalyst_Synthesis Catalyst Synthesis Catalyst_Characterization Catalyst Characterization (TEM, DLS, etc.) Catalyst_Synthesis->Catalyst_Characterization Add_Catalyst Add Catalyst Catalyst_Characterization->Add_Catalyst Mix_Reactants Mix 4-Nitrophenol and NaBH4 Mix_Reactants->Add_Catalyst Monitor_Reaction Monitor Reaction (UV-Vis Spectroscopy) Add_Catalyst->Monitor_Reaction Calculate_Rate Calculate Rate Constant (k_app) Monitor_Reaction->Calculate_Rate

Caption: Experimental workflow for catalyst synthesis, reaction, and analysis.

Proposed Signaling Pathway for Catalytic Reduction

The Langmuir-Hinshelwood model is often used to describe the mechanism of heterogeneous catalysis on the surface of nanoparticles.[4] The following diagram illustrates the key steps in this proposed pathway for the reduction of 4-nitrophenol.

ReactionMechanism cluster_surface Catalyst Surface cluster_reaction_on_surface Surface Reaction Catalyst Nanoparticle Catalyst Product_4AP 4-Aminophenol Catalyst->Product_4AP Desorption Product_H2O_B H₂O + B(OH)₃ Catalyst->Product_H2O_B Desorption Surface_Reaction Electron Transfer from BH4⁻ to 4-Nitrophenol Reactant_4NP 4-Nitrophenol Reactant_4NP->Catalyst Adsorption Reactant_BH4 BH4⁻ Reactant_BH4->Catalyst Adsorption

Caption: Langmuir-Hinshelwood mechanism for 4-nitrophenol reduction.

References

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Cross-Reactants for 4-Aminophenyl Acetate (B1210297)

To conduct a thorough cross-reactivity study, it is essential to test a panel of compounds that are structurally related to 4-Aminophenyl acetate. Based on its chemical structure, which features a para-substituted aniline (B41778) core with an acetate group, the following compounds would be relevant to include in a cross-reactivity assessment:

  • Structural Analogs:

    • Acetanilide[1][2][3]

    • 4-Aminophenol

    • Aniline

    • N-Methylaniline

    • p-Toluidine

    • Sulfanilamide

  • Metabolites and Related Compounds:

    • Acetaminophen (Paracetamol)

    • Phenacetin

Comparative Cross-Reactivity Data

The following table provides a template for summarizing the cross-reactivity of this compound and potential cross-reactants in a competitive ELISA. The primary analyte is this compound, and its IC50 (the concentration that inhibits 50% of the signal) serves as the benchmark for comparison.

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (Primary Analyte) e.g., 5.0100%
AcetanilideEnter experimental valueCalculate
4-AminophenolEnter experimental valueCalculate
AnilineEnter experimental valueCalculate
N-MethylanilineEnter experimental valueCalculate
p-ToluidineEnter experimental valueCalculate
SulfanilamideEnter experimental valueCalculate
AcetaminophenEnter experimental valueCalculate
PhenacetinEnter experimental valueCalculate

% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol details the steps to determine the 50% inhibitory concentration (IC50) for this compound and potential cross-reactants in a competitive ELISA format.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Coating Antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • This compound standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure
  • Antigen Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.[4][5]

  • Washing:

    • Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[5][6]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature or 37°C.[5]

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in a suitable buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.[6]

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the microtiter plate.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[5]

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 values for the standard and each of the test compounds.

    • Calculate the percent cross-reactivity for each test compound using the formula provided in the data table section.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the overall workflow for a cross-reactivity study and the principle of a competitive immunoassay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_prep Coat Plate with This compound-BSA blocking Block Plate plate_prep->blocking competition Competitive Binding: Analyte/Cross-reactant vs. Coated Antigen for Antibody blocking->competition reagent_prep Prepare Standards & Test Compounds reagent_prep->competition antibody_prep Prepare Primary Antibody antibody_prep->competition secondary_ab Add Enzyme-labeled Secondary Antibody competition->secondary_ab substrate Add Substrate secondary_ab->substrate stop_reaction Stop Reaction substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for a cross-reactivity study using competitive ELISA.

G cluster_well Microtiter Plate Well cluster_solution CoatedAntigen Immobilized 4-AP Acetate-BSA SecondaryAb Enzyme-Labeled Secondary Antibody CoatedAntigen->SecondaryAb Binds to Primary Ab PrimaryAb Specific Antibody PrimaryAb->CoatedAntigen Binds if not complexed FreeAnalyte Free 4-AP Acetate or Cross-Reactant FreeAnalyte->PrimaryAb Binds in solution Signal Colorimetric Signal Substrate Substrate Substrate->SecondaryAb  Converted by Enzyme

Caption: Principle of competitive ELISA for cross-reactivity.

References

Establishing the Purity of 4-Aminophenyl Acetate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 4-Aminophenyl acetate (B1210297), a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the use of reference standards and compares various analytical techniques, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Determination

The selection of an analytical method for purity determination depends on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary approaches.

Analytical MethodPrincipleTypical Purity (%)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity> 99.5%~0.01%High resolution, accuracy, and precision; suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio> 99.0%< 0.01%High sensitivity and specificity; excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei> 98.0%~0.1%Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Titrimetry Chemical reaction with a standardized solution98.0 - 102.0%-Simple, inexpensive, and provides a direct measure of the active substance.Less specific and may be affected by interfering substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and may require optimization based on the specific instrumentation and reference standard used.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • 4-Aminophenyl acetate reference standard of known purity

  • This compound sample for analysis

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might be:

    • 0-10 min: 10-90% Acetonitrile

    • 10-12 min: 90% Acetonitrile

    • 12.1-15 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of peak area and retention time).

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

6. Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound sample

  • Suitable solvent for dilution (e.g., ethyl acetate)

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the chosen solvent to achieve a suitable concentration for GC-MS analysis.

5. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.

  • Identify potential impurities by comparing their mass spectra with a spectral library (e.g., NIST).

6. Purity Estimation: The purity can be estimated by comparing the peak area of this compound to the total peak area of all detected compounds.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for establishing the purity of this compound using HPLC.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare Reference Standard Solution system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_prep System Equilibration system_prep->system_suitability system_suitability->sample_injection chromatogram Obtain Chromatograms sample_injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation report Purity Report purity_calculation->report

Caption: Workflow for HPLC Purity Determination of this compound.

This guide provides a foundational understanding of the methods available for assessing the purity of this compound. The choice of method should be based on a thorough evaluation of the specific requirements of the analysis and validated accordingly. For regulatory submissions, adherence to pharmacopeial guidelines is essential.

Comparative Guide to Cholinesterase Activity Assays: A Focus on Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cholinesterase and its inhibitors, the selection of an appropriate assay is paramount. The ideal assay should not only be sensitive and accurate but also highly reproducible and robust to ensure the reliability of experimental data. This guide provides an objective comparison of common methods for measuring acetylcholinesterase (AChE) activity, with a focus on their performance characteristics and experimental protocols. While the compound 4-Aminophenyl acetate (B1210297) is not a primary substrate in widely documented and standardized cholinesterase assays, this guide will compare established methods that serve the same purpose, such as the Ellman method and an alternative using indoxylacetate.

Comparison of Assay Performance

The selection of an assay for determining cholinesterase activity is a critical decision in experimental design. Key performance indicators such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) provide insight into the enzyme-substrate kinetics and overall efficiency of the assay. The following table summarizes these quantitative metrics for two common acetylcholinesterase assays: the Ellman method, which utilizes acetylthiocholine (B1193921) as a substrate, and an alternative method using indoxylacetate.

ParameterEllman Method (Acetylthiocholine)Indoxylacetate Method
Km (2.06 ± 0.35) × 10⁻⁴ mol/L[1](3.21 ± 0.31) × 10⁻³ mol/L[1]
Vmax (4.97 ± 0.42) × 10⁻⁷ kat[1](7.71 ± 0.56) × 10⁻⁸ kat[1]

Note: Lower Km values indicate a higher affinity of the enzyme for the substrate. The data presented is for electric eel acetylcholinesterase.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of assay results. Below are the methodologies for the Ellman method and the indoxylacetate method for measuring acetylcholinesterase activity.

Ellman Method for Acetylcholinesterase Activity

The Ellman method is a widely used colorimetric assay for measuring acetylcholinesterase activity.[2] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2]

Materials:

  • Acetylcholinesterase (AChE) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATC) iodide

  • Phosphate buffer

Procedure:

  • Prepare a stock solution of the AChE enzyme.

  • Prepare a solution of DTNB.

  • In a cuvette or microplate well, mix the AChE solution with the DTNB solution.

  • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of change in absorbance is directly proportional to the AChE activity.

Indoxylacetate Method for Acetylcholinesterase Activity

The indoxylacetate method offers an alternative to the Ellman assay and can be particularly advantageous in certain experimental contexts, such as when testing inhibitors that may interfere with the reagents used in the Ellman method.[1] In this assay, acetylcholinesterase hydrolyzes indoxylacetate to produce indoxyl, which is then oxidized to the colored product indigo.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Indoxylacetate

  • Buffer solution

Procedure:

  • Prepare a stock solution of the AChE enzyme.

  • Prepare a solution of indoxylacetate.

  • In a suitable reaction vessel, combine the AChE solution with the buffer.

  • Initiate the reaction by adding the indoxylacetate substrate.

  • Monitor the formation of the colored product over time, which is indicative of AChE activity.

Visualizing the Assay Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Ellman and Indoxylacetate methods.

Ellman_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement AChE AChE Solution Mix Mix AChE and DTNB AChE->Mix DTNB DTNB Solution DTNB->Mix ATC ATC Solution Add_ATC Add ATC to Initiate ATC->Add_ATC Mix->Add_ATC Measure Measure Absorbance at 412 nm Add_ATC->Measure

Caption: Workflow of the Ellman Method for AChE Activity.

Indoxylacetate_Method_Workflow cluster_prep_indoxy Preparation cluster_reaction_indoxy Reaction cluster_measurement_indoxy Measurement AChE_Indoxy AChE Solution Combine Combine AChE and Buffer AChE_Indoxy->Combine Indoxylacetate Indoxylacetate Solution Add_Indoxylacetate Add Indoxylacetate to Initiate Indoxylacetate->Add_Indoxylacetate Combine->Add_Indoxylacetate Monitor Monitor Product Formation Add_Indoxylacetate->Monitor

Caption: Workflow of the Indoxylacetate Method for AChE Activity.

Conclusion

Both the Ellman method and the indoxylacetate method are valuable tools for the assessment of acetylcholinesterase activity. The choice between them may depend on the specific experimental conditions and the properties of any potential inhibitors being screened. The Ellman method is a well-established and widely used standard, while the indoxylacetate method provides a suitable alternative that can circumvent potential chemical reactivity issues with certain compounds.[1] Researchers should consider the kinetic parameters and potential for interference when selecting the most appropriate assay for their drug discovery and development needs.

References

advantages and disadvantages of 4-Aminophenyl acetate in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that significantly impacts reaction efficiency, product purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of 4-Aminophenyl acetate (B1210297) and its primary alternative, 4-aminophenol (B1666318), in two key applications: the synthesis of the widely used analgesic, paracetamol, and the production of azo dyes.

Paracetamol Synthesis: A Tale of Two Pathways

The industrial synthesis of paracetamol (N-acetyl-p-aminophenol) predominantly starts from 4-aminophenol, which is acetylated using acetic anhydride (B1165640). In this process, 4-Aminophenyl acetate is not typically used as a starting material but can be considered as an intermediate in a two-step synthetic approach. The direct acetylation of 4-aminophenol is a well-established and efficient one-step process.[1][2] An alternative two-step synthesis involves the initial O-acetylation of 4-aminophenol to form an intermediate, which is then rearranged or hydrolyzed to yield paracetamol.[3]

Advantages and Disadvantages
FeatureThis compound (Two-Step Synthesis)4-Aminophenol (One-Step Synthesis)
Advantages Potentially higher selectivity by protecting the hydroxyl group, which could reduce the formation of di-acetylated impurities.[3][4]More direct and cost-effective route with fewer reaction and purification steps.[1][5] High yields (often exceeding 90%) are achievable under optimized industrial conditions.[5][6]
Disadvantages Involves an additional reaction step (O-acetylation) and subsequent rearrangement/hydrolysis, increasing process complexity and potentially lowering overall yield.[3] The intermediate can be unstable and prone to rearrangement.The phenolic hydroxyl group is susceptible to O-acetylation, leading to the formation of the di-acetylated impurity, 4-acetamidophenyl acetate, especially with prolonged reaction times or excess acetic anhydride.[4][7] 4-aminophenol itself can be unstable and prone to oxidation, which can affect the color and purity of the final product.
Quantitative Data Comparison

Direct quantitative comparisons under identical conditions are scarce in the literature. However, typical yields for the industrial one-step synthesis of paracetamol from 4-aminophenol are reported to be high.

ParameterTwo-Step Synthesis (via this compound intermediate)One-Step Synthesis (from 4-Aminophenol)
Typical Yield Quantitative yield of the intermediate 4-acetamidophenyl acetate can be achieved.[3] The overall yield for the two-step process would be dependent on the efficiency of the second step.Industrial yields are generally high, often exceeding 90%.[5][6] Laboratory-scale synthesis reports yields ranging from 35% to over 70%.[4][8]
Purity May offer better control over impurity profiles by protecting the hydroxyl group.[3]Purity can be affected by the formation of 4-acetamidophenyl acetate and colored oxidation byproducts of 4-aminophenol.[4][7]
Experimental Protocols

One-Step Synthesis of Paracetamol from 4-Aminophenol:

This protocol is a generalized procedure based on common laboratory syntheses.[1][2]

  • Dissolution: Suspend 4-aminophenol in water or a suitable solvent like ethyl acetate.[2][3]

  • Acetylation: Add a slight excess of acetic anhydride to the suspension. The reaction can be catalyzed by a few drops of concentrated sulfuric acid or pyridine.[3][8]

  • Heating: Heat the reaction mixture, for example, in a water bath at approximately 85°C, for a designated period (e.g., 10-15 minutes).[2]

  • Crystallization: Cool the solution in an ice bath to induce the crystallization of paracetamol.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from hot water or another suitable solvent to obtain a product with a melting point of 169-170.5°C.[2][8]

Two-Step Synthesis of Paracetamol via 4-Acetamidophenyl Acetate:

This procedure is based on a described two-step laboratory synthesis.[3]

  • Step 1: Synthesis of 4-Acetamidophenyl Acetate

    • Dissolve 4-aminophenol in ethyl acetate.

    • Add acetic anhydride and a catalytic amount of pyridine.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture by washing with aqueous sodium bicarbonate and copper sulfate (B86663) solutions to remove excess reagents and catalyst.

    • Dry the organic layer and evaporate the solvent to obtain the intermediate, 4-acetamidophenyl acetate.[3]

  • Step 2: Hydrolysis to Paracetamol

    • The isolated 4-acetamidophenyl acetate is then subjected to selective hydrolysis of the ester group to yield paracetamol.

Paracetamol_Synthesis_Workflow cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis 4-Aminophenol 4-Aminophenol Acetylation\n(Acetic Anhydride) Acetylation (Acetic Anhydride) 4-Aminophenol->Acetylation\n(Acetic Anhydride) Crude Paracetamol Crude Paracetamol Acetylation\n(Acetic Anhydride)->Crude Paracetamol Recrystallization Recrystallization Crude Paracetamol->Recrystallization Pure Paracetamol Pure Paracetamol Recrystallization->Pure Paracetamol 4-Aminophenol_2 4-Aminophenol O-Acetylation O-Acetylation 4-Aminophenol_2->O-Acetylation Pure Paracetamol 4-Acetamidophenyl\nAcetate (Intermediate) 4-Acetamidophenyl Acetate (Intermediate) O-Acetylation->4-Acetamidophenyl\nAcetate (Intermediate) Pure Paracetamol Hydrolysis Hydrolysis 4-Acetamidophenyl\nAcetate (Intermediate)->Hydrolysis Pure Paracetamol Pure Paracetamol_2 Pure Paracetamol_2 Hydrolysis->Pure Paracetamol_2 Pure Paracetamol

Comparison of one-step and two-step synthesis pathways for paracetamol.

Azo Dye Synthesis: The Role of a Protected Hydroxyl Group

In the synthesis of azo dyes, primary aromatic amines are converted to diazonium salts, which then react with a coupling component (an electron-rich aromatic compound) to form the azo dye. Both this compound and 4-aminophenol can serve as the primary aromatic amine. The key difference lies in the presence of a free hydroxyl group in 4-aminophenol versus a protected acetylated hydroxyl group in this compound.

Advantages and Disadvantages
FeatureThis compound4-Aminophenol
Advantages The acetyl group protects the hydroxyl functionality, preventing potential side reactions such as oxidation or unwanted coupling at the hydroxyl position during diazotization.[9][10] This can lead to a cleaner reaction profile and higher purity of the desired azo dye. The acetyl group can be removed after the coupling reaction if a free hydroxyl group is desired in the final dye structure.Readily available and cost-effective starting material. The free hydroxyl group can be a desired functionality in the final dye molecule, influencing its properties such as solubility and affinity for certain fibers.
Disadvantages Requires an additional synthetic step to prepare this compound from 4-aminophenol. If the free hydroxyl group is needed in the final dye, an additional deprotection step is necessary, adding to the overall process complexity.The unprotected hydroxyl group can be susceptible to oxidation under the acidic conditions of diazotization. There is a potential for the diazonium salt to couple with another molecule of 4-aminophenol at the hydroxyl position, leading to impurities. The stability of the diazonium salt of 4-aminophenol may be different from that of this compound.
Performance Comparison
Experimental Protocol: General Procedure for Azo Dye Synthesis

The following is a generalized protocol for the synthesis of an azo dye using a primary aromatic amine like this compound or 4-aminophenol.[11][12]

  • Diazotization:

    • Dissolve the primary aromatic amine (e.g., this compound) in an acidic solution (e.g., dilute hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (B80452) dropwise while maintaining the low temperature. This in-situ generation of nitrous acid converts the primary amine to a diazonium salt.[11]

  • Preparation of Coupling Component:

    • Dissolve the coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative) in an appropriate solvent. For phenols, an alkaline solution is often used to activate the ring for electrophilic substitution.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining a low temperature.

    • The azo dye will typically precipitate out of the solution as a colored solid.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration and wash it with cold water.

    • The dye can be purified by recrystallization from a suitable solvent.

Azo_Dye_Synthesis_Workflow Start Start Primary Aromatic Amine Primary Aromatic Amine (e.g., this compound) Start->Primary Aromatic Amine Diazotization Diazotization (NaNO2, HCl, 0-5°C) Primary Aromatic Amine->Diazotization Diazonium Salt Diazonium Salt (Intermediate) Diazotization->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Coupling Component Coupling Component (e.g., Phenol, Aniline) Coupling Component->Coupling Reaction Crude Azo Dye Crude Azo Dye (Precipitate) Coupling Reaction->Crude Azo Dye Purification Purification (Filtration, Recrystallization) Crude Azo Dye->Purification Pure Azo Dye Pure Azo Dye Purification->Pure Azo Dye End End Pure Azo Dye->End

General workflow for the synthesis of azo dyes.

References

A Comparative Kinetic Analysis of Enzymes with 4-Aminophenyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of various enzymes with 4-aminophenyl acetate (B1210297) and its structural analogs. Due to the limited availability of direct comparative studies on 4-aminophenyl acetate, this guide draws upon data from its well-studied analog, p-nitrophenyl acetate, to provide a comprehensive overview of enzymatic interactions with this class of substrates. The data presented here is essential for understanding enzyme specificity, catalytic efficiency, and for the development of novel therapeutic agents.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the kinetic parameters of different enzymes with p-nitrophenyl acetate, a commonly used substrate for assaying esterase activity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally corresponds to a higher affinity.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Bovine α-Chymotrypsinp-Nitrophenyl acetate3.40-2.387.0 x 10²[1]
Porcine Carboxylesterasep-Nitrophenyl acetate0.83---[2][3]
Human Carboxylesterase 1 (hCE1)o-Nitrophenyl acetate----[4]
Human Carboxylesterase (hiCE/CES2)Heroin---5.9 s⁻¹mM⁻¹[5]
Human Carboxylesterase (hCE1/CES1)Heroin---9.7 s⁻¹mM⁻¹[5]

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

Determination of Carboxylesterase Kinetics using p-Nitrophenyl Acetate

This protocol outlines the spectrophotometric assay for determining the kinetic parameters of carboxylesterase with p-nitrophenyl acetate.

1. Materials and Reagents:

  • Purified carboxylesterase

  • p-Nitrophenyl acetate (pNPA)

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of pNPA in DMSO. A series of dilutions are then made in the phosphate buffer to achieve a range of final substrate concentrations for the assay.

  • Enzyme Preparation: Prepare a solution of the enzyme in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup: In a 96-well microplate, add the phosphate buffer and the enzyme solution to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solutions to the wells. The final volume in each well should be consistent.

  • Data Collection: Immediately measure the absorbance at 410 nm at regular intervals (e.g., every second for 90 seconds) at a constant temperature (e.g., 37°C).[6] The product, p-nitrophenol, has a maximum absorbance at this wavelength.

  • Blank Measurements: Run parallel blank reactions containing the substrate in buffer without the enzyme to account for the spontaneous hydrolysis of pNPA.

3. Data Analysis:

  • Calculate Initial Velocities: Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots. Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.

  • Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[6] Alternatively, linearized plots such as the Lineweaver-Burk or Hanes-Woolf plots can be used.

Mandatory Visualization

Enzymatic Hydrolysis of Phenyl Acetate Analogs

The following diagram illustrates the general mechanism of enzymatic hydrolysis of a phenyl acetate analog, such as this compound, by a serine hydrolase. The enzyme's active site, featuring a catalytic triad (B1167595) (Serine, Histidine, Aspartate/Glutamate), facilitates the cleavage of the ester bond.

Enzymatic_Hydrolysis Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Acyl_Enzyme Acyl-Enzyme Intermediate (E-Acyl) ES_Complex->Acyl_Enzyme k₂ Substrate 4-Aminophenyl acetate (S) ES_Complex->Substrate k₋₁ Acyl_Enzyme->Enzyme k₃ Product1 4-Aminophenol (P1) Product2 Acetate (P2) Substrate->ES_Complex k₁ Water H₂O Water->Acyl_Enzyme

Caption: General mechanism of serine hydrolase-catalyzed hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for conducting a comparative kinetic analysis of enzymes with phenyl acetate analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison prep_enzyme Enzyme Solution Preparation assay_setup Assay Plate Setup (Enzyme, Buffer) prep_enzyme->assay_setup prep_substrate Substrate Analog Stock Solutions reaction_init Reaction Initiation (Substrate Addition) prep_substrate->reaction_init prep_buffer Buffer Preparation prep_buffer->assay_setup assay_setup->reaction_init data_acq Spectrophotometric Data Acquisition reaction_init->data_acq calc_rate Calculate Initial Reaction Rates data_acq->calc_rate fit_model Michaelis-Menten Kinetic Modeling calc_rate->fit_model det_params Determine Kinetic Parameters (Km, Vmax) fit_model->det_params compare_data Comparative Analysis of Kinetic Data det_params->compare_data

Caption: Workflow for comparative enzyme kinetic analysis.

References

Validating 4-Aminophenyl Acetate: A Comparative Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Aminophenyl Acetate (B1210297) and its Alternatives in Pharmaceutical Synthesis.

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate intermediates is a critical decision that influences reaction efficiency, product purity, and overall cost-effectiveness. This guide provides a comprehensive validation of 4-Aminophenyl acetate as a chemical intermediate, offering a comparative analysis with its primary alternative, 4-Aminophenol (B1666318). Through the presentation of experimental data, detailed protocols, and process visualizations, this document serves as a vital resource for professionals in drug discovery and chemical manufacturing.

Performance Comparison: this compound vs. 4-Aminophenol

The primary application for both this compound and 4-Aminophenol is in the synthesis of N-acetyl-p-aminophenol, commonly known as paracetamol (acetaminophen). The choice between these two intermediates hinges on several factors, including reaction yield, purity of the final product, and process safety.

ParameterThis compound4-AminophenolKey Considerations
Synthesis Route to Paracetamol Single-step N-acetylationSingle-step N-acetylationBoth involve a straightforward acetylation reaction.
Typical Acetylating Agent Not required for N-acetylation; the acetyl group is already present on the phenol. A base is used to facilitate the rearrangement.Acetic anhydride (B1165640)The use of acetic anhydride with 4-Aminophenol is a well-established and high-yielding method.[1][2]
Reported Yield of Paracetamol High yields are reported, often exceeding 90%.High yields, with some lab-scale syntheses reporting up to 93%.[1]Yields are comparable under optimized conditions.
Potential Impurities Unreacted starting material, diacetylated byproducts.Unreacted starting material, O-acetylated byproducts (4-acetamidophenyl acetate).[3]Purity is a critical factor, with 4-aminophenol being a major impurity in paracetamol preparations.[4][5][6]
Synthesis of Intermediate Typically synthesized by the hydrogenation of 4-nitrophenyl acetate.[7]Commonly produced through the reduction of 4-nitrophenol.[1]The synthesis of 4-Aminophenol has been a focal point for green chemistry initiatives, exploring routes from renewable resources like hydroquinone (B1673460).[8]
Economic Viability Potentially higher initial cost due to an additional synthesis step (acetylation of 4-aminophenol or its precursor).Generally a more cost-effective starting material for large-scale paracetamol production. The market for 4-Aminophenol is well-established.[9][10]The cost of the acetylating agent for 4-aminophenol must be factored into the overall economic comparison.
Safety and Handling Expected to have similar toxicity to 4-Aminophenol. Requires careful handling to avoid inhalation, ingestion, and skin contact.Classified as harmful if swallowed or inhaled, suspected of causing genetic defects, and very toxic to aquatic life.[11]Both compounds require appropriate personal protective equipment (PPE) and handling in well-ventilated areas.

Experimental Protocols

Synthesis of this compound from 4-Nitrophenyl Acetate

This protocol is adapted from a patented industrial process and provides a reliable method for the synthesis of this compound.[7]

Materials:

  • 4-Nitrophenyl acetate

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Solvent (e.g., Isopropanol, Dioxane)

  • Filter aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation reactor, dissolve 4-nitrophenyl acetate in the chosen solvent system.

  • Carefully add the hydrogenation catalyst to the solution under an inert atmosphere.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 MPa).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the validation of this compound purity. Specific parameters may need optimization based on the available instrumentation and column.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 4.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectroscopy of a standard solution (typically around 245 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for a more accurate quantification.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][12]

Visualizing the Process

To better understand the chemical transformations and analytical workflows, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of this compound 4-Nitrophenyl Acetate 4-Nitrophenyl Acetate This compound This compound 4-Nitrophenyl Acetate->this compound Hydrogenation H2, Catalyst H2, Catalyst H2, Catalyst->this compound

Caption: Synthetic pathway for this compound.

G Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Mobile Phase->Prepare Standard & Sample Solutions Equilibrate HPLC System Equilibrate HPLC System Prepare Standard & Sample Solutions->Equilibrate HPLC System Inject Solutions Inject Solutions Equilibrate HPLC System->Inject Solutions Data Acquisition Data Acquisition Inject Solutions->Data Acquisition Peak Integration & Analysis Peak Integration & Analysis Data Acquisition->Peak Integration & Analysis Report Purity Report Purity Peak Integration & Analysis->Report Purity End End Report Purity->End

Caption: HPLC purity analysis workflow.

Other Industrial Applications

Beyond its role in paracetamol synthesis, this compound and its derivatives serve as versatile intermediates in various sectors:

  • Pharmaceuticals: As a precursor for other active pharmaceutical ingredients (APIs), including potential anticancer agents and anti-inflammatory drugs.[13]

  • Fine Chemicals: Used in the synthesis of a variety of fine chemicals and specialty compounds.[7]

  • Crop Protection: Serves as a building block for certain agrochemicals.[7]

Conclusion

The validation of this compound as a chemical intermediate reveals it to be a viable, high-yield precursor for pharmaceutical synthesis. Its primary alternative, 4-Aminophenol, remains a strong competitor, particularly for large-scale, cost-sensitive manufacturing processes like that of paracetamol.

The choice between these two intermediates should be guided by a thorough evaluation of the specific synthetic requirements, economic constraints, and safety considerations of the intended application. For syntheses where the introduction of an acetyl group at a later stage is problematic, or where the specific reactivity of this compound offers an advantage, it stands as a valuable and effective chemical building block. Conversely, for established, high-volume processes where cost is a primary driver, 4-Aminophenol is likely to remain the intermediate of choice. This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision based on empirical evidence.

References

Navigating the Maze: A Guide to Assessing Compound Interference in 4-Aminophenyl Acetate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Aminophenyl acetate (B1210297) serves as a valuable chromogenic substrate in a variety of enzyme assays, particularly for detecting esterase and lipase (B570770) activity. The principle is straightforward: the enzyme catalyzes the hydrolysis of 4-Aminophenyl acetate, releasing 4-aminophenol (B1666318), a product that can be quantified spectrophotometrically to determine enzyme activity. However, the accuracy and reliability of these assays can be compromised by the interference of other compounds present in the sample. This guide provides a comparative overview of potential interfering compounds, detailed experimental protocols for assessing such interference, and a logical workflow to identify and mitigate these effects.

The enzymatic reaction at the core of the assay involves the cleavage of the ester bond in this compound. The resultant 4-aminophenol can be measured directly or, more commonly, derivatized to produce a stable, colored product. A frequent method involves an oxidative coupling reaction with a reagent such as 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored product, or reaction with sodium nitroprusside to form a blue indophenol (B113434) dye. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of 4-aminophenol produced and thus to the enzyme's activity.

Unmasking the Culprits: A Comparative Table of Interfering Compounds

The accuracy of this compound assays can be significantly affected by a range of compounds that may be present in test samples. Understanding the nature of this interference is the first step toward mitigating its impact. Below is a summary of common interfering compounds, their mechanisms of action, and suggested control measures.

Compound Class Potential Interfering Compounds Mechanism of Interference Potential Effect on Assay Recommended Control/Mitigation Strategy
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol, Ascorbic acidCan interfere with the oxidative coupling reaction used for color development or reduce the stability of the final colored product.False negative (decreased signal)Include a compound-only control (without enzyme) to assess direct effects on the detection chemistry. Consider alternative detection methods not reliant on oxidation.
Chelating Agents EDTA, EGTAMay chelate metal ions that are essential cofactors for the enzyme being assayed.False negative (decreased enzyme activity)Supplement the assay buffer with an excess of the required metal cofactor, if known. Perform control experiments with and without the chelating agent.
Detergents SDS, Triton X-100, Tween-20Can denature the enzyme at high concentrations. Some non-ionic detergents may enhance or inhibit lipase activity by altering the substrate-water interface.Variable (can be false positive or false negative)Screen a range of detergent concentrations to determine the optimal, non-interfering concentration for the specific enzyme. Run appropriate vehicle controls.
Colored or Turbid Compounds Plant extracts, biological fluids (e.g., hemolyzed serum)Absorb light at the detection wavelength, leading to a high background signal. Turbidity scatters light, causing inaccurate absorbance readings.False positive (increased signal)Include a sample background control (sample without substrate). For turbid samples, centrifugation or filtration prior to the assay may be necessary.
Reactive Compounds (PAINS) Pan-Assay Interference Compounds (PAINS)Can react covalently with the enzyme, form aggregates that sequester the enzyme, or interfere with the detection chemistry through redox cycling.Variable (often false positive)Counter-screen hits against a panel of unrelated assays. Perform assay with and without a non-ionic detergent to check for aggregation-based inhibition.
Compounds with Similar Structure Other phenolic compounds or primary aromatic aminesMay compete with 4-aminophenol in the color development reaction, or may themselves be colored and interfere with the readout.Variable (can be false positive or false negative)Analyze the absorbance spectrum of the interfering compound. Use a more specific detection method if available.
Strong Acids or Bases Compounds that significantly alter the pH of the assay bufferEnzyme activity is highly pH-dependent. Spontaneous hydrolysis of this compound is accelerated at alkaline pH.Variable (can be false positive or false negative)Ensure robust buffering capacity of the assay medium. Measure the pH of the final reaction mixture in control wells.

Experimental Protocols for Interference Assessment

To systematically evaluate the potential interference of a test compound in a this compound assay, a series of control experiments should be performed. The following protocols are based on a standard esterase/lipase assay and can be adapted as needed.

Principle of the Assay

An esterase or lipase enzyme hydrolyzes the substrate, this compound, to produce 4-aminophenol. The concentration of 4-aminophenol is then determined colorimetrically after reaction with a suitable chromogenic reagent. The rate of color formation is proportional to the enzyme activity.

Materials and Reagents
  • This compound (substrate)

  • Enzyme solution (e.g., purified esterase or lipase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Color Development Reagent (e.g., a solution containing 4-aminoantipyrine and potassium ferricyanide, or sodium nitroprusside)

  • 96-well microplate

  • Microplate reader

Protocol 1: Assessing Interference with Enzyme Activity
  • Prepare Reaction Mixtures: In a 96-well plate, prepare the following reactions in triplicate:

    • Test Reaction: Assay Buffer, enzyme solution, and the test compound at various concentrations.

    • Positive Control (Uninhibited): Assay Buffer, enzyme solution, and the same concentration of solvent used for the test compound (e.g., DMSO).

    • Negative Control (No Enzyme): Assay Buffer and the solvent.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Initiate Reaction: Add the this compound substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop Reaction & Develop Color: Add the Color Development Reagent to all wells. The reaction is typically stopped by this addition.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the colored product (e.g., ~510 nm for the 4-AAP product).

  • Data Analysis:

    • Subtract the absorbance of the Negative Control from all other readings.

    • Calculate the percentage of enzyme activity in the presence of the test compound relative to the Positive Control.

    • A significant decrease in activity suggests potential inhibition by the test compound.

Protocol 2: Assessing Interference with the Detection Method
  • Prepare Reaction Mixtures: In a 96-well plate, prepare the following reactions in triplicate:

    • Test Reaction: Assay Buffer, a known concentration of 4-aminophenol (the product), and the test compound at various concentrations.

    • Product Control: Assay Buffer and the same known concentration of 4-aminophenol.

    • Compound Background Control: Assay Buffer and the test compound at its highest concentration. .

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Develop Color: Add the Color Development Reagent to all wells.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the Compound Background Control from the Test Reaction.

    • Compare the absorbance of the Test Reaction to the Product Control.

    • A significant difference indicates that the test compound interferes with the color development reaction or has its own absorbance at the detection wavelength.

Visualizing the Workflow for Interference Assessment

To streamline the process of identifying and characterizing interfering compounds, a logical workflow can be followed. The diagram below illustrates the key decision points and experimental pathways.

Interference_Assessment_Workflow cluster_detection start Start: Test Compound Identified assay_with_enzyme Protocol 1: Assay with Enzyme and Test Compound start->assay_with_enzyme check_activity Significant Change in Enzyme Activity? assay_with_enzyme->check_activity assay_without_enzyme Protocol 2: Assay with Product, No Enzyme check_activity->assay_without_enzyme Yes no_interference Conclusion: No Significant Interference check_activity->no_interference No check_detection Interference with Detection Method? assay_without_enzyme->check_detection assay_without_enzyme->check_detection detection_interference Conclusion: Compound Interferes with Detection Chemistry or has Intrinsic Absorbance/Turbidity assay_without_enzyme->detection_interference Yes enzyme_interference Conclusion: Compound Interferes with Enzyme Activity (Inhibitor/Activator) check_detection->enzyme_interference No complex_interference Conclusion: Compound Interferes with Both Enzyme and Detection check_detection->complex_interference Yes check_detection:e->complex_interference:w Yes

Caption: Workflow for assessing compound interference in this compound assays.

By implementing these structured protocols and following a logical workflow, researchers can confidently identify and characterize compounds that interfere with this compound assays, thereby ensuring the generation of accurate and reliable data in their drug discovery and development efforts.

Safety Operating Guide

Proper Disposal of 4-Aminophenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 4-Aminophenyl acetate (B1210297), a compound utilized in various research applications, is classified as a hazardous substance requiring specific disposal procedures. This guide provides essential, immediate safety and logistical information for the proper management of 4-Aminophenyl acetate waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

This classification underscores the importance of treating this compound as a hazardous waste stream.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment of this compound is not advised due to its hazardous characteristics. The following steps outline the proper operational plan for its disposal:

  • Segregation: Keep this compound waste separate from all other waste streams, particularly from incompatible materials. Do not mix it with non-hazardous waste.[1]

  • Containerization:

    • Collect waste this compound in its original container or a clearly labeled, compatible, and sealable container.[1][2]

    • The container must be in good condition and free from leaks.[2]

    • Ensure the cap is securely fastened to prevent spills or the release of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[2]

    • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Disposal Request:

    • Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, or weighing paper, should be considered contaminated and disposed of as hazardous waste following the same segregation, containerization, and labeling procedures.

For empty containers of this compound, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Final Disposition A Generate 4-Aminophenyl acetate waste B Is the material hazardous? A->B C Yes, it is hazardous based on GHS classification. B->C Yes D Segregate from other waste streams C->D E Use a compatible, sealed, and labeled container D->E F Store in a designated satellite accumulation area E->F G Contact EHS or a licensed waste disposal contractor F->G H Arrange for pickup and manifest documentation G->H I Proper disposal by a licensed facility H->I

References

Essential Safety and Operational Guide for Handling 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Aminophenyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

4-Aminophenyl acetate, also known as Phenol, 4-amino-, 1-acetate, is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Given these potential hazards, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below. Selections are based on the identified hazards and general laboratory safety standards.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[2]
Skin Protection Wear a lab coat or other suitable protective clothing to prevent skin contact.[2][3]General Laboratory Practice
Hand Protection Chemical-resistant, impervious gloves are required. Nitrile rubber is a suitable material.[4]EN 374[4]
Example Specification:
Glove Material: Nitrile rubber[4]
Glove Thickness: 0.11 mm[4]
Breakthrough Time: > 480 min[4]
Respiratory Protection If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a higher-level respirator.[5] Work in a chemical fume hood whenever possible.[5]NIOSH/MSHA Approved

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

1. Engineering Controls:

  • Always work in a well-ventilated area.[3]

  • For procedures that may generate dusts, mists, or vapors, use a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep containers tightly closed.[2][3]

  • Store locked up.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

4. Spill and Exposure Response:

  • Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust generation.[2][3] For liquid spills, absorb with an inert material.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[3]

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: If swallowed, seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[5]

  • Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.[5]

  • Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_post Post-Handling Phase A Assess Hazards (Skin/Eye/Respiratory Irritant) B Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) A->B Based on SDS/Hazard Info C Inspect PPE for Damage (e.g., holes in gloves) B->C Prior to Each Use D Don PPE Correctly C->D E Handle this compound in a Ventilated Area D->E F Doff (Remove) PPE Carefully to Avoid Contamination E->F After Completing Work G Dispose of Contaminated PPE as Hazardous Waste F->G H Wash Hands Thoroughly G->H

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.